Product packaging for 4-((1H-Pyrrol-1-yl)methyl)piperidine(Cat. No.:CAS No. 614746-07-5)

4-((1H-Pyrrol-1-yl)methyl)piperidine

Cat. No.: B1291108
CAS No.: 614746-07-5
M. Wt: 164.25 g/mol
InChI Key: KDKCBSOKQNGPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-((1H-Pyrrol-1-yl)methyl)piperidine (CAS 614746-07-5) is a high-purity chemical building block with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This compound features a piperidine ring substituted with a 1H-pyrrole moiety via a methylene linker, a structure that is highly valued in medicinal chemistry and drug discovery. Its primary research application lies in its role as a versatile synthon and key intermediate for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds . The piperidine scaffold is a prevalent feature in many drugs, and the incorporation of the pyrrole group can influence the molecule's electronic properties, lipophilicity, and binding characteristics. Researchers utilize this building block to create potential ligands for a variety of biological targets. The compound is characterized by a calculated density of 1.081 g/cm³ and a high boiling point of approximately 266.4°C . It is supplied with a typical purity of 99% and is available for procurement from multiple certified suppliers . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B1291108 4-((1H-Pyrrol-1-yl)methyl)piperidine CAS No. 614746-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyrrol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-2,7-8,10-11H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKCBSOKQNGPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 4-((1H-pyrrol-1-yl)methyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the core physicochemical properties of 4-((1H-pyrrol-1-yl)methyl)piperidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data in public literature, this guide presents a combination of predicted values from established computational models and detailed, generalized experimental protocols for the determination of these key parameters.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound (CAS: 614746-07-5, Molecular Formula: C₁₀H₁₆N₂). These values were obtained using a consensus of well-regarded in silico prediction tools and serve as a valuable starting point for experimental design and computational modeling.

PropertyPredicted ValueMethod/Software
Molecular Weight 164.25 g/mol -
pKa (basic) 9.5 - 10.5MolGpKa, Rowan
logP 1.8 - 2.5ALOGPS, Molinspiration
Aqueous Solubility (logS) -2.5 to -3.5ALOGPS, AqSolPred

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug discovery and development. Below are detailed, generalized methodologies for the experimental determination of pKa, logP, and aqueous solubility, adapted from standard laboratory practices for similar amine-containing heterocyclic compounds.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the piperidine nitrogen in this compound can be determined by potentiometric titration.[1][2][3]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound hydrochloride in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel (e.g., at 25 °C) and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a key measure of lipophilicity. The shake-flask method is the traditional and most direct way to measure this property.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol. The aqueous phase should be buffered to a pH at least 2 units above the pKa of the compound to ensure it is in its neutral form.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the buffered aqueous phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning of the compound between the two phases (e.g., 24 hours).

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in octanol] / [Concentration in water]).

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical determinant of a compound's absorption and bioavailability. The equilibrium solubility can be determined using the shake-flask method.[4][5]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC.

  • Solubility Determination: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Visualizations

Logical Relationship of Physicochemical Properties in Drug Discovery

The interplay of pKa, logP, and solubility is fundamental to the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. The following diagram illustrates this relationship.

G cluster_properties Physicochemical Properties cluster_adme ADME Profile pKa pKa Absorption Absorption pKa->Absorption Affects ionization state logP logP logP->Absorption Influences membrane permeability Distribution Distribution logP->Distribution Impacts tissue partitioning Metabolism Metabolism logP->Metabolism Affects binding to metabolic enzymes Solubility Solubility Solubility->Absorption Dictates dissolution rate Excretion Excretion Solubility->Excretion Influences renal clearance

Physicochemical properties influencing ADME.
Experimental Workflow for logP Determination by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common high-throughput method to estimate logP values. The workflow involves correlating the retention time of a compound with the known logP values of a set of standards.

G A Prepare Mobile Phase and Standards B Equilibrate HPLC System A->B C Inject Standard Compounds B->C F Inject Test Compound (this compound) B->F D Record Retention Times C->D E Generate Calibration Curve (logP vs. log k') D->E H Calculate logP from Calibration Curve E->H G Determine Retention Time F->G G->H

Workflow for logP determination via RP-HPLC.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-((1H-pyrrol-1-yl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific, publicly available experimental spectroscopic data (NMR, IR, MS) for 4-((1H-pyrrol-1-yl)methyl)piperidine. The following guide provides a framework for the acquisition, interpretation, and presentation of this data, including detailed, generalized experimental protocols and data table templates for researchers who synthesize and characterize this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to the presence of both the piperidine and pyrrole moieties, which are common scaffolds in pharmacologically active compounds. The piperidine ring can act as a versatile scaffold, while the pyrrole ring is a key component of many biologically active natural products and synthetic drugs. Accurate spectroscopic characterization is crucial for the unambiguous identification and purity assessment of this compound, which are prerequisites for any further biological evaluation. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that would be employed for the structural elucidation of this compound.

Predicted Spectroscopic Data

While experimental data is not available, theoretical predictions and data from analogous structures can provide an estimate of the expected spectroscopic features. The following tables are presented as templates for recording experimental data.

Table 1: ¹H NMR Spectroscopic Data Template for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyrrole H-2, H-5
Pyrrole H-3, H-4
-CH₂- (linker)
Piperidine H-4
Piperidine H-2, H-6 (axial)
Piperidine H-2, H-6 (equatorial)
Piperidine H-3, H-5 (axial)
Piperidine H-3, H-5 (equatorial)
Piperidine N-H

Solvent: CDCl₃ or DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data Template for this compound

CarbonChemical Shift (δ, ppm)
Pyrrole C-2, C-5
Pyrrole C-3, C-4
-CH₂- (linker)
Piperidine C-4
Piperidine C-2, C-6
Piperidine C-3, C-5

Solvent: CDCl₃ or DMSO-d₆

Table 3: IR Spectroscopic Data Template for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch (Piperidine)
C-H Stretch (Aromatic/Pyrrole)
C-H Stretch (Aliphatic)
C=C Stretch (Pyrrole)
C-N Stretch

Table 4: Mass Spectrometry Data Template for this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI or CI

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These are based on established methods for similar compounds.

Synthesis: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of pyrrole-1-carbaldehyde with 4-aminopiperidine.

  • Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add pyrrole-1-carbaldehyde (1.0-1.2 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in small portions (1.5-2.0 eq).

  • Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

    • Process the spectra to determine chemical shifts, coupling constants, and multiplicities. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignment of protons and carbons.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the compound using an FTIR spectrometer.

    • For a solid sample, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used. For an oil, a thin film can be prepared between NaCl or KBr plates.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry:

    • Analyze the compound using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to observe the protonated molecular ion [M+H]⁺.

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a comprehensive framework for researchers working with this compound. While specific experimental data is not yet present in the public domain, the provided protocols and data templates will aid in the systematic characterization and reporting of this compound's spectroscopic properties.

In Silico Prediction of 4-((1H-pyrrol-1-yl)methyl)piperidine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of the novel compound 4-((1H-pyrrol-1-yl)methyl)piperidine. In the absence of specific experimental data for this molecule, this document outlines a systematic, multi-faceted computational approach to hypothesize its pharmacological profile. This includes target identification, molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling. Detailed protocols for these key in silico experiments are provided, alongside structured data tables for comparative analysis of predictive results. Visual workflows and signaling pathway diagrams generated using Graphviz are integrated to enhance understanding of the complex processes involved in computational drug discovery. This guide serves as a practical framework for researchers to apply similar in silico strategies in the early-stage evaluation of new chemical entities.

Introduction

The confluence of computational power and burgeoning biological data has revolutionized early-stage drug discovery.[1][2][3] In silico techniques offer a rapid and cost-effective means to screen and prioritize novel compounds for further experimental validation.[4] This guide focuses on the predictive bioactivity analysis of this compound, a molecule incorporating both the piperidine and pyrrole scaffolds. Piperidine and its derivatives are prevalent in numerous pharmaceuticals, often associated with a range of biological activities.[5][6][7] Similarly, the pyrrole ring is a key component of many biologically active natural and synthetic compounds.[8][9][10]

Given the novelty of this compound, a systematic in silico investigation is warranted to elucidate its potential therapeutic applications. This document details a workflow for predicting its bioactivity, from identifying potential protein targets to estimating binding affinities and predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Bioactivity Profile of this compound

Based on the common bioactivities of its core scaffolds, the following table summarizes the potential therapeutic targets and activities for this compound that will be investigated using the in silico methods described in this guide.

Potential Target Family Specific Examples Potential Pharmacological Action Relevant In Silico Method
G-Protein Coupled Receptors (GPCRs)Dopamine Receptors (e.g., D2), Opioid Receptors (e.g., µ-opioid)Antipsychotic, AnalgesicMolecular Docking, Pharmacophore Modeling, QSAR
EnzymesCyclooxygenase (COX-1, COX-2), Pancreatic LipaseAnti-inflammatory, Anti-obesityMolecular Docking, QSAR
Ion ChannelshERG Potassium ChannelCardiotoxicity assessmentMolecular Docking, QSAR
TransportersDopamine Transporter (DAT), Serotonin Transporter (SERT)Antidepressant, CNS stimulantMolecular Docking, Pharmacophore Modeling

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments to predict the bioactivity of this compound.

Target Identification and Prioritization

The initial step in predicting bioactivity is to identify potential biological targets.[2][11] This can be achieved through a combination of ligand-based and structure-based approaches.

Protocol:

  • Ligand-Based Target Prediction:

    • Utilize chemical similarity searching against databases like ChEMBL and PubChem. The 2D structure of this compound will be used as a query to find existing compounds with similar structures and known biological activities.

    • Employ machine learning-based target prediction servers (e.g., SwissTargetPrediction, SuperPred) which use a combination of 2D and 3D similarity measures to predict a ranked list of potential protein targets.[12]

  • Structure-Based Target Prediction (Inverse Docking):

    • Prepare a 3D conformer of this compound.

    • Screen this ligand against a library of 3D protein structures of known drug targets using molecular docking software.

    • Rank the potential targets based on the predicted binding affinities (docking scores).

  • Target Prioritization:

    • Cross-reference the outputs from both ligand-based and structure-based methods.

    • Prioritize targets that are implicated in disease pathways and are considered "druggable."

    • Perform a literature review on the prioritized targets to understand their biological function and relevance.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[13]

Protocol:

  • Ligand Preparation:

    • Generate the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the atoms.

  • Receptor Preparation:

    • Download the 3D crystal structure of the prioritized target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign atomic charges.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or using binding site prediction algorithms.

  • Docking Simulation:

    • Use molecular docking software such as AutoDock Vina or Glide.[13][14]

    • Set the grid box to encompass the defined binding site.

    • Run the docking simulation with a specified number of runs and exhaustiveness to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies (e.g., kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[15][16]

Protocol:

  • Dataset Curation:

    • Compile a dataset of compounds with known bioactivity against the prioritized target. This data can be sourced from databases like ChEMBL.

    • Ensure the dataset is structurally diverse and covers a wide range of activity values.

  • Descriptor Calculation:

    • For each compound in the dataset, calculate a set of molecular descriptors. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric, electronic) descriptors.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model using the training set.

  • Model Validation:

    • Validate the predictive power of the model using the test set. Key statistical parameters include the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).[17]

  • Prediction for the Target Compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its biological activity.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[18][19]

Protocol:

  • Pharmacophore Model Generation:

    • Ligand-Based: Align a set of active compounds that bind to the same target and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

    • Structure-Based: Analyze the interaction patterns between the target protein and a known potent ligand to identify key interaction points.

  • Model Validation:

    • Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.

    • Fit the 3D structure of this compound to the pharmacophore model to assess its potential to bind to the target.

Visualization of Workflows and Pathways

Clear visualization of complex computational workflows and biological pathways is crucial for interpretation and communication. The following diagrams are generated using the Graphviz DOT language.

In Silico Bioactivity Prediction Workflow

G cluster_0 Target Identification cluster_1 Lead Characterization cluster_2 ADMET Prediction cluster_3 Validation Ligand-Based Prediction Ligand-Based Prediction Target Prioritization Target Prioritization Ligand-Based Prediction->Target Prioritization Molecular Docking Molecular Docking Target Prioritization->Molecular Docking QSAR Modeling QSAR Modeling Target Prioritization->QSAR Modeling Pharmacophore Modeling Pharmacophore Modeling Target Prioritization->Pharmacophore Modeling Structure-Based Prediction Structure-Based Prediction Structure-Based Prediction->Target Prioritization Binding Affinity & Pose Binding Affinity & Pose Molecular Docking->Binding Affinity & Pose Experimental Validation Experimental Validation Binding Affinity & Pose->Experimental Validation Activity Prediction Activity Prediction QSAR Modeling->Activity Prediction Activity Prediction->Experimental Validation Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Virtual Screening->Experimental Validation In Silico ADMET In Silico ADMET Toxicity & PK Profile Toxicity & PK Profile In Silico ADMET->Toxicity & PK Profile Toxicity & PK Profile->Experimental Validation

Caption: A generalized workflow for in silico bioactivity prediction.

Hypothetical Dopamine D2 Receptor Signaling Pathway

G This compound This compound Dopamine D2 Receptor Dopamine D2 Receptor This compound->Dopamine D2 Receptor Antagonist? Gi/o Protein Gi/o Protein Dopamine D2 Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: A potential signaling pathway involving the Dopamine D2 receptor.

Logical Relationship for QSAR Model Development

G cluster_data Data Preparation cluster_model Model Building & Validation Dataset Curation Dataset Curation Descriptor Calculation Descriptor Calculation Dataset Curation->Descriptor Calculation Data Splitting Data Splitting Descriptor Calculation->Data Splitting Model Generation Model Generation Data Splitting->Model Generation Internal Validation Internal Validation Model Generation->Internal Validation External Validation External Validation Internal Validation->External Validation Predictive Model Predictive Model External Validation->Predictive Model

Caption: The logical steps involved in developing a QSAR model.

Data Presentation

The quantitative data generated from the in silico experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinities from Molecular Docking
Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Dopamine D2 Receptor6CM4-8.5Asp114, Ser193, Phe390
µ-Opioid Receptor5C1M-7.9Asp147, Tyr148, Trp318
COX-25IKR-9.2Arg120, Tyr355, Ser530
Pancreatic Lipase1LPB-6.8Ser152, Asp176, His263

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Predicted Bioactivity from QSAR Models
Target Protein QSAR Model (pIC50) Applicability Domain Prediction Confidence
Dopamine D2 Receptor7.2WithinHigh
µ-Opioid Receptor6.8WithinMedium
COX-28.1WithinHigh

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of the novel compound this compound. By integrating target identification, molecular docking, QSAR, and pharmacophore modeling, a robust preliminary assessment of its pharmacological potential can be achieved. The provided protocols and data presentation formats offer a standardized approach for researchers in the field.

It is critical to emphasize that in silico predictions are hypotheses that require experimental validation.[20][21][22] Future work should focus on the chemical synthesis of this compound and subsequent in vitro and in vivo testing to confirm the computationally predicted bioactivities. The experimental results can then be used to refine and improve the predictive models in an iterative drug discovery cycle.

References

The Rise of Pyrrole-Piperidine Hybrids: A New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore the vast chemical space of heterocyclic compounds. Among these, hybrid molecules integrating both pyrrole and piperidine scaffolds have emerged as a particularly promising class of compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel pyrrole-piperidine hybrid compounds, with a focus on their potential as anticancer and anti-Alzheimer's agents.

A New Wave of Anticancer Therapeutics: Targeting MERTK with Pyrrole-Piperidine Hybrids

Recent research has highlighted the potential of pyrrole-piperidine hybrids as potent inhibitors of Mer-tyrosine kinase (MERTK), a promising target in cancer therapy due to its role in cancer cell survival and proliferation.[1] A series of novel hybrids based on pyrrolo[2,1-f][1][2]triazine and 1-(methylpiperidin-4-yl)aniline have been designed and synthesized, demonstrating significant cytotoxic activity against various cancer cell lines.[1]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer efficacy of these hybrid compounds was evaluated against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound IDA549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
IK5 0.360.420.80

Table 1: In vitro anticancer activity of a lead pyrrole-piperidine hybrid compound.[1]

Experimental Protocols

Synthesis of Pyrrolo[2,1-f][1][2]triazine-Piperidine Hybrids

A multi-step synthesis was employed to generate the target hybrid compounds. A key intermediate, 6-bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][1][2]triazin-4-amine, was synthesized and subsequently reacted with various sulfonyl chlorides to yield the final products (1K1-1K5).

MERTK Inhibition Assay

The ability of the synthesized compounds to inhibit MERTK was assessed using a kinase activity assay. This typically involves incubating the recombinant MERTK enzyme with the test compound and a substrate (e.g., a peptide or protein that is a known MERTK substrate) in the presence of ATP. The level of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the inhibitory activity of the compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the hybrid compounds on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrrole-piperidine hybrid compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve generated by plotting cell viability against the concentration of the compound.

Signaling Pathway and Workflow

The drug discovery workflow for these anticancer agents and the MERTK signaling pathway they inhibit are illustrated below.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Target Identification Target Identification Lead Generation Lead Generation Target Identification->Lead Generation Identify MERTK Lead Optimization Lead Optimization Lead Generation->Lead Optimization Synthesize Pyrrole-Piperidine Hybrids In Vitro Testing In Vitro Testing Lead Optimization->In Vitro Testing Improve Potency & Selectivity In Vivo Testing In Vivo Testing In Vitro Testing->In Vivo Testing Cell Viability, Enzyme Assays Phase I Phase I In Vivo Testing->Phase I Animal Models Phase II Phase II Phase I->Phase II Safety Phase III Phase III Phase II->Phase III Efficacy FDA Review FDA Review Phase III->FDA Review Large-Scale Trials Market Market FDA Review->Market Approval

Drug Discovery Workflow for Anticancer Agents

MERTK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MERTK MERTK PI3K PI3K MERTK->PI3K Activation MAPK MAPK/ERK MERTK->MAPK STAT3 STAT3 MERTK->STAT3 Gas6 Gas6/Protein S Gas6->MERTK Ligand Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK->Proliferation STAT3->Proliferation Inhibitor Pyrrole-Piperidine Hybrid Inhibitor->MERTK Inhibition

MERTK Signaling Pathway in Cancer

Combating Alzheimer's Disease: Dual Inhibition of Cholinesterases with Benzimidazole-Pyrrole-Piperidine Hybrids

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to the cognitive deficits observed in patients. Therefore, inhibiting the enzymes responsible for acetylcholine degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy. Novel benzimidazole-based pyrrole/piperidine hybrid compounds have been synthesized and evaluated for their potential as dual cholinesterase inhibitors.[3]

Quantitative Analysis of Anti-Alzheimer's Activity

The inhibitory activities of a series of synthesized benzimidazole-pyrrole-piperidine hybrids against AChE and BuChE were determined. The IC50 values for representative compounds are presented below, with galantamine and allanzanthane used as standard reference drugs.[3]

Compound IDAChE IC50 (µM)BuChE IC50 (µM)
2 20.11 ± 0.1122.14 ± 0.05
4 19.44 ± 0.6021.57 ± 0.61
10 21.05 ± 0.2523.44 ± 0.15
13 22.33 ± 0.1524.11 ± 0.21
Galantamine 19.34 ± 0.6221.45 ± 0.21
Allanzanthane 16.11 ± 0.3318.14 ± 0.05

Table 2: In vitro cholinesterase inhibitory activity of selected benzimidazole-pyrrole-piperidine hybrids.[3]

Experimental Protocols

Synthesis of Benzimidazole-Pyrrole-Piperidine Hybrids

The synthesis of these hybrid scaffolds involves a multi-step process. A key step is the reaction of 2-mercaptobenzimidazole with a substituted phenacyl bromide to form an S-substituted benzimidazole intermediate. This intermediate is then further modified and coupled with pyrrole and piperidine moieties to generate the final hybrid compounds.[3]

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE and BuChE is determined using a modified Ellman's method.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the respective cholinesterase enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a buffer solution.

  • Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).

  • Colorimetric Measurement: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathway and Workflow

The following diagrams illustrate the role of acetylcholinesterase in Alzheimer's disease and a general workflow for the discovery of cholinesterase inhibitors.

AChE_in_AD cluster_0 Synaptic Cleft cluster_1 Pathology ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Neurotransmission Amyloid_Plaque Amyloid Plaque Formation AChE->Amyloid_Plaque Promotes Aggregation Inhibitor Pyrrole-Piperidine Hybrid Inhibitor->AChE Inhibition ChE_Inhibitor_Discovery Library Synthesis Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Synthesize Benzimidazole- Pyrrole-Piperidine Hybrids Hit Identification Hit Identification High-Throughput Screening->Hit Identification AChE/BuChE Inhibition Assays Lead Optimization Lead Optimization Hit Identification->Lead Optimization Identify Potent Inhibitors In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Improve Pharmacokinetics & Reduce Toxicity Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Animal Models of AD

References

Unveiling the Therapeutic Potential of 4-((1H-pyrrol-1-yl)methyl)piperidine: A Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-((1H-pyrrol-1-yl)methyl)piperidine represents a novel chemical entity with a scaffold suggestive of significant neuromodulatory potential. Comprising a pyrrole ring linked via a methylene bridge to a piperidine moiety, this structure is reminiscent of numerous pharmacologically active agents. Direct biological data for this specific compound is not publicly available; therefore, this guide adopts a structure-activity relationship (SAR) approach to identify and elaborate upon its most probable biological targets. By analyzing structurally analogous compounds, we infer that this compound is a promising candidate for targeting key proteins implicated in neurological and psychiatric disorders, including Sigma-1 Receptors (S1R), Acetylcholinesterase (AChE), and various monoamine receptors. This document provides a comprehensive overview of these potential targets, quantitative data from related compounds, detailed experimental protocols for target validation, and visual diagrams of relevant signaling pathways and workflows to guide future research and development.

Rationale for Target Identification: A Structure-Based Approach

The molecular architecture of this compound features two key pharmacophores: the piperidine ring and the N-substituted pyrrole group. The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of approved drugs targeting the central nervous system (CNS). Its basic nitrogen atom is crucial for forming salt bridges and interacting with acidic residues in receptor binding pockets. The linkage to a pyrrole, a five-membered aromatic heterocycle, introduces a distinct electronic and steric profile that can modulate binding affinity and selectivity.

Given the absence of direct experimental data, a logical workflow for target hypothesis generation involves examining the known biological targets of structurally similar compounds.

G cluster_0 Target Inference Logic Query This compound Analogs Structurally Similar Compounds (e.g., N-benzylpiperidines, 4-substituted piperidines) Query->Analogs Structural Similarity Targets Known Biological Targets (Sigma-1R, AChE, GPCRs) Analogs->Targets Established Activity

Figure 1. Logical workflow for inferring potential biological targets.

This analysis points toward three primary classes of potential targets: Sigma Receptors, Acetylcholinesterase, and G-Protein Coupled Receptors (GPCRs) such as dopamine and serotonin receptors.

Primary Potential Target: Sigma-1 Receptor (S1R)

The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses[1][2][3]. Numerous piperidine-containing compounds have been identified as high-affinity S1R ligands, making it a highly probable target[2][4][5][6][7].

Quantitative Data for Structurally Related S1R Ligands

The following table summarizes the binding affinities of various piperidine-based ligands for the Sigma-1 Receptor. This data provides a benchmark for the potential affinity of this compound.

Compound ClassExample CompoundTarget(s)Affinity (Ki, nM)Reference(s)
Piperidine/Piperazine-based2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneS1R3.2[2]
PhenoxyalkylpiperidinesN-[(4-chlorophenoxy)ethyl]-4-methylpiperidineS1R0.34 - 1.18[4]
Disubstituted PiperidinesDuP 734 (N-cyclopropylmethyl ketone derivative)S1RHigh (in vivo potency)[5]
Dual-Target PiperidinesCompound 5 (Piperidine moiety)H3R / S1R3.64 (S1R)[6]

Table 1: Binding Affinities of Analogous Piperidine Compounds for Sigma-1 Receptor.

Sigma-1 Receptor Signaling Pathway

S1R activation or antagonism modulates multiple downstream pathways. Upon ligand binding, S1R can dissociate from its binding partner BiP (Binding immunoglobulin protein) and interact with various client proteins, including ion channels and kinases, to regulate neuronal excitability, synaptic plasticity, and cell survival[8].

G cluster_0 Sigma-1 Receptor Signaling Cascade Ligand S1R Ligand (e.g., Test Compound) S1R_BiP S1R-BiP Complex (Inactive) Ligand->S1R_BiP binds S1R Active S1R (Chaperone) S1R_BiP->S1R dissociates IP3R IP3 Receptor S1R->IP3R modulates Plasticity Synaptic Plasticity & Neuroprotection S1R->Plasticity promotes Ca_ER Ca²⁺ Release (from ER) IP3R->Ca_ER Mito Mitochondria Ca_ER->Mito uptake Mito->Plasticity promotes

Figure 2. Simplified Sigma-1 Receptor signaling pathway.

Experimental Protocol: S1R Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound for the Sigma-1 Receptor[9][10][11].

Objective: To determine the inhibition constant (Ki) of this compound for the Sigma-1 Receptor via competitive displacement of a radiolabeled ligand.

Materials:

  • Test Compound: this compound, dissolved in appropriate solvent (e.g., DMSO).

  • Membrane Preparation: Guinea pig liver membranes, which are rich in S1R.

  • Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand[9].

  • Non-specific Binding Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0).

  • Equipment: 96-well plates, liquid scintillation counter, glass fiber filters (GF/B type), cell harvester.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for total binding, non-specific binding, and various concentrations of the test compound.

  • Reagent Preparation: Prepare serial dilutions of the test compound. The final concentrations should typically span a range from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Reaction:

    • To each well, add 50 µL of assay buffer.

    • Add 25 µL of the test compound dilution (or buffer for total binding, or haloperidol for non-specific binding).

    • Add 25 µL of the radioligand solution (e.g., [³H]-(+)-pentazocine at a final concentration of ~1.0 nM)[11].

    • Initiate the reaction by adding 100 µL of the membrane preparation (containing ~150-200 µg of protein). The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium[9][12].

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Secondary Potential Target: Acetylcholinesterase (AChE)

The N-benzylpiperidine moiety is a core structural element in highly potent Acetylcholinesterase (AChE) inhibitors, such as Donepezil[13]. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft[14][15]. Inhibition of AChE increases acetylcholine levels, a key therapeutic strategy for Alzheimer's disease. The structure of this compound, with its piperidine ring and an N-aromatic substituent, suggests potential for AChE inhibition[3][8][16][17].

Quantitative Data for Structurally Related AChE Inhibitors
Compound ClassExample CompoundTarget(s)Affinity (IC₅₀, nM)Reference(s)
N-Benzylpiperidine DerivativesDonepezil (E2020)AChE5.7[3]
N-Benzylpiperidine DerivativesCompound 21 (benzoyl-N-methylamino derivative)AChE0.56[8]
N-Benzylpiperidine CarboxamidesCompound 28 (indeno[1,2-d]thiazol-2-yl derivative)AChE410[10]

Table 2: Inhibitory Potencies of Analogous Piperidine Compounds against Acetylcholinesterase.

Cholinergic Signaling Pathway

AChE plays a critical role in terminating cholinergic neurotransmission. By hydrolyzing acetylcholine (ACh) into choline and acetate, it prevents continuous stimulation of postsynaptic receptors (nicotinic and muscarinic). Inhibiting AChE enhances the duration and magnitude of ACh signaling[18][19].

G cluster_0 Cholinergic Synapse Signaling Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles ACh ACh ACh_Vesicle->ACh release SynapticCleft Synaptic Cleft Receptor ACh Receptor (Nicotinic/Muscarinic) ACh->Receptor binds AChE AChE ACh->AChE hydrolysis Postsynaptic Postsynaptic Neuron Signal Signal Transduction Receptor->Signal Choline Choline + Acetate AChE->Choline Inhibitor AChE Inhibitor (Test Compound) Inhibitor->AChE inhibits

Figure 3. Role of AChE and its inhibition in a cholinergic synapse.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman[13][20][21].

Objective: To determine the IC₅₀ value of this compound for AChE.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm[22].

Materials:

  • Test Compound: this compound.

  • Enzyme: Acetylcholinesterase (e.g., from electric eel).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: 14 mM Acetylthiocholine iodide (ATCI).

  • Chromogen: 10 mM DTNB.

  • Equipment: 96-well microplate reader, microplates.

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound at various concentrations in the appropriate buffer.

  • Assay Mixture: In each well of a 96-well plate, add the following in order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • 10 µL of the test compound solution (or buffer for control).

    • 10 µL of AChE enzyme solution (e.g., 1 U/mL).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.

  • Color Reaction: Add 10 µL of 10 mM DTNB to each well.

  • Reaction Initiation: Start the reaction by adding 10 µL of 14 mM ATCI to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-20 seconds for 2-3 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

Tertiary Potential Targets: Dopamine and Serotonin Receptors

The piperidine scaffold is a common feature in ligands for various GPCRs, including dopamine and serotonin receptors[20][23]. The N-substituent plays a critical role in determining selectivity and affinity for different receptor subtypes[9][15].

  • Dopamine Receptors: The D₂-like family (D₂, D₃, D₄) are of particular interest. D₄ receptor antagonists containing a piperidine scaffold have been developed for potential use in treating glioblastoma and Parkinson's disease[9][24]. The D₄ receptor signals primarily through Gαi/o proteins to inhibit adenylyl cyclase, reducing intracellular cAMP levels[6][][26].

  • Serotonin Receptors: Multiple serotonin (5-HT) receptor subtypes are potential targets. The arylpiperazine moiety, structurally related to the N-substituted piperidine, is a classic pharmacophore for 5-HT receptors, particularly 5-HT₁ₐ and 5-HT₂ₐ[15][27]. These receptors are involved in mood, anxiety, and cognition and signal through Gαi (5-HT₁ₐ) or Gαq (5-HT₂ₐ) pathways, respectively[5][16][28].

Quantitative data for these targets is highly dependent on the specific nature of the N-substituent and any additional functional groups. Validation would require screening against a panel of receptor subtypes using radioligand binding assays similar to the one described for the Sigma-1 Receptor.

Proposed Research Workflow: From In Silico to In Vitro

A structured approach is recommended to efficiently investigate the biological targets of this compound. The workflow should begin with computational predictions to prioritize experimental assays.

G cluster_0 Integrated Target Identification Workflow Start Compound of Interest (this compound) InSilico In Silico Screening (Docking, Pharmacophore Modeling, Similarity Search) Start->InSilico Prediction Predicted Target List (Ranked by Score) InSilico->Prediction Assay In Vitro Assays (Binding, Functional) Prediction->Assay Prioritize Validation Validated Hits (Confirmed Targets) Assay->Validation Confirm

Figure 4. A proposed workflow for identifying and validating biological targets.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is currently lacking, a robust analysis based on established structure-activity relationships of its core scaffolds strongly suggests its potential as a CNS-active agent. The Sigma-1 Receptor and Acetylcholinesterase emerge as high-priority targets for initial investigation, with dopamine and serotonin receptors representing important secondary targets.

The data and protocols provided in this guide offer a foundational framework for initiating the pharmacological characterization of this novel compound. Future research should focus on synthesizing the compound and performing the described in vitro binding and functional assays to confirm these hypotheses. Subsequent studies can then explore its efficacy in cell-based and in vivo models of neurological and psychiatric disease. The unique combination of the pyrrole and piperidine moieties may offer a novel pharmacological profile with potential for improved efficacy or selectivity over existing therapeutics.

References

The Derivatization of 4-((1H-pyrrol-1-yl)methyl)piperidine: A Technical Guide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivatization of the 4-((1H-pyrrol-1-yl)methyl)piperidine core scaffold for the purpose of conducting Structure-Activity Relationship (SAR) studies. While a dedicated, comprehensive SAR study on this specific scaffold is not extensively documented in publicly available literature, this guide constructs a framework for its exploration by drawing upon established synthetic methodologies and SAR data from closely related piperidine and pyrrole-containing compounds.

Introduction: The Promise of a Hybrid Scaffold

The this compound scaffold represents a compelling starting point for drug discovery. It combines two privileged heterocyclic motifs: the piperidine ring, a cornerstone of many successful central nervous system (CNS) and other therapeutic agents, and the pyrrole ring, a versatile aromatic heterocycle found in numerous biologically active natural products and synthetic drugs. The methylene linker provides flexibility and a key vector for substituent placement. Derivatization of this core structure offers the potential to modulate physicochemical properties and explore interactions with a variety of biological targets to develop novel therapeutics.

Synthesis of the Core Scaffold

A plausible and adaptable synthetic route to the this compound core can be extrapolated from methodologies reported for analogous structures. A common approach involves the nucleophilic substitution of a suitable leaving group on the piperidine-4-yl-methanol derivative with the pyrrole anion.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(Hydroxymethyl)piperidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyrrole

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Boc Protection of 4-(Hydroxymethyl)piperidine: To a solution of 4-(hydroxymethyl)piperidine in DCM, add (Boc)₂O and TEA. Stir the mixture at room temperature overnight. After reaction completion (monitored by TLC), wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Tosylation of the Hydroxyl Group: Dissolve the Boc-protected alcohol in DCM and cool to 0°C. Add TEA followed by the dropwise addition of a solution of TsCl in DCM. Allow the reaction to warm to room temperature and stir overnight. Work-up involves washing with water and brine, drying over Na₂SO₄, and purification by column chromatography to afford tert-butyl 4-(((tosyl)oxy)methyl)piperidine-1-carboxylate.

  • N-Alkylation of Pyrrole: In a separate flask, add anhydrous DMF and cool to 0°C. Carefully add NaH portion-wise, followed by the dropwise addition of pyrrole. Stir the mixture at 0°C for 30 minutes. To this, add a solution of the tosylated piperidine derivative in anhydrous DMF. Allow the reaction to stir at room temperature overnight. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by column chromatography to obtain tert-butyl this compound-1-carboxylate.

  • Deprotection of the Piperidine Nitrogen: Dissolve the Boc-protected product in DCM and add TFA. Stir the mixture at room temperature for 2-4 hours. After completion, neutralize the reaction with saturated aqueous NaHCO₃ and extract with DCM. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated to yield the final product, this compound.

Derivatization Strategies for SAR Studies

The this compound core offers three primary points for derivatization to explore the chemical space and establish SAR.

  • Position 1 (Piperidine Nitrogen): The secondary amine of the piperidine ring is a key handle for introducing a wide variety of substituents. This can be achieved through standard N-alkylation, N-acylation, N-sulfonylation, or reductive amination reactions. Modifications at this position are crucial for modulating basicity, lipophilicity, and interactions with the target protein.

  • Positions 2, 3, 5, and 6 (Piperidine Ring): Introduction of substituents on the piperidine ring can influence the conformational preference of the molecule and introduce new interaction points. This is a more complex modification and may require starting from a pre-functionalized piperidine precursor.

  • Positions 2, 3, 4, and 5 (Pyrrole Ring): The pyrrole ring can be functionalized through electrophilic substitution reactions. The position of substitution will be directed by the electronic nature of the pyrrole nitrogen and any existing substituents. Common modifications include halogenation, nitration, and Friedel-Crafts acylation.

Structure-Activity Relationships (SAR) of Analogous Compounds

In the absence of a dedicated SAR study for the this compound scaffold, we can infer potential SAR by examining data from structurally related compounds.

SAR of N-Substituted Piperidine Analogs

The substitution on the piperidine nitrogen often has a profound impact on the biological activity of piperidine-containing drugs. For example, in a series of acetylcholinesterase inhibitors based on a 1-benzyl-4-substituted piperidine core, the nature of the benzyl substituent and the linker to the pharmacophore were critical for potency.[1][2][3]

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1-Benzyl-4-substituted Piperidine Derivatives [1]

CompoundRIC₅₀ (nM) for AChE
1H> 1000
25,6-dimethoxy5.7

This table demonstrates the significant increase in potency with the introduction of dimethoxy substituents on the indanone moiety, highlighting the importance of substitution patterns for activity.

SAR of Pyrrole-Containing Compounds

Derivatives of pyrrole have been explored for a wide range of biological activities, including anticancer and antiviral effects. The substitution pattern on the pyrrole ring is a key determinant of activity.

Table 2: Anti-HIV-1 Activity of Pyrrolo[3,4-c]pyridine Derivatives [4]

CompoundREC₅₀ (µM)
12aethylOEtPh>10
12jethylOEt4-FPh1.65

This data on a related pyrrole-containing scaffold shows that even a subtle change, such as the addition of a fluorine atom to a phenyl ring, can significantly enhance biological activity.

Potential Biological Targets and Signaling Pathways

Based on the activities of analogous structures, derivatives of this compound could potentially target a range of biological systems, particularly within the CNS.

  • G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs target GPCRs such as dopamine, serotonin, and opioid receptors. The basic nitrogen of the piperidine is often a key pharmacophoric element for interaction with the acidic residues in the binding pockets of these receptors.

  • Enzymes: As seen with the acetylcholinesterase inhibitors, piperidine scaffolds can be designed to fit into the active sites of enzymes.

  • Ion Channels: Certain piperidine derivatives have been shown to modulate the function of ion channels.

A potential signaling pathway that could be modulated by these compounds is the dopamine signaling pathway , which is crucial for motor control, motivation, and reward.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization for SAR cluster_evaluation Biological Evaluation start 4-(Hydroxymethyl)piperidine boc_protection N-Boc Protection start->boc_protection tosylation Tosylation boc_protection->tosylation pyrrole_alkylation N-Alkylation of Pyrrole tosylation->pyrrole_alkylation deprotection Deprotection pyrrole_alkylation->deprotection core_scaffold This compound deprotection->core_scaffold n_alkylation N-Alkylation/ Acylation core_scaffold->n_alkylation ring_modification Piperidine Ring Modification core_scaffold->ring_modification pyrrole_substitution Pyrrole Ring Substitution core_scaffold->pyrrole_substitution in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) n_alkylation->in_vitro ring_modification->in_vitro pyrrole_substitution->in_vitro in_vivo In Vivo Models in_vitro->in_vivo sar_analysis SAR Analysis in_vivo->sar_analysis

Caption: Synthetic and evaluation workflow for SAR studies of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Dopamine Receptor (D2R) g_protein Gi/o receptor->g_protein activates ac Adenylate Cyclase g_protein->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Effectors pka->downstream phosphorylates ligand Piperidine-Pyrrole Derivative (Antagonist) ligand->receptor dopamine Dopamine dopamine->receptor

Caption: Hypothetical inhibition of the D2 dopamine receptor signaling pathway by a derivative.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR studies on this specific core are not yet widely published, a clear path for its exploration exists. By leveraging established synthetic methodologies and drawing insights from the SAR of related piperidine and pyrrole-containing molecules, researchers can systematically derivatize this scaffold to probe its biological activity. The key to unlocking the potential of this scaffold lies in the systematic modification of the piperidine nitrogen, the piperidine ring, and the pyrrole ring, followed by rigorous biological evaluation to establish clear structure-activity relationships. This approach will pave the way for the discovery of new drug candidates with potentially valuable therapeutic properties.

References

The Chemical Landscape of N-Substituted Pyrrolidinyl Piperidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The N-substituted pyrrolidinyl piperidine scaffold is a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth exploration of the chemical space surrounding this core, with a particular focus on its role in the development of potent and selective antagonists for the C-C chemokine receptor 5 (CCR5). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this important class of compounds. Detailed experimental protocols for key synthetic methodologies and biological assays are provided, alongside quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further exploration of this promising chemical space.

Introduction: The Significance of the Pyrrolidinyl Piperidine Core

The pyrrolidinyl piperidine motif is a key pharmacophore found in numerous biologically active molecules.[1] Its inherent three-dimensionality, conferred by the two saturated heterocyclic rings, allows for the precise spatial orientation of substituents, enabling effective interaction with complex biological targets.[2] The nitrogen atoms within the pyrrolidine and piperidine rings serve as key points for substitution, providing a facile means to modulate physicochemical properties such as solubility, lipophilicity, and basicity, which in turn influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.[3]

A particularly noteworthy application of this scaffold is in the development of CCR5 antagonists. CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the entry of the human immunodeficiency virus (HIV) into host cells.[4] By blocking the interaction of the viral envelope protein gp120 with CCR5, N-substituted pyrrolidinyl piperidine derivatives have emerged as a promising class of anti-HIV therapeutics.[5][6] This guide will delve into the nuances of designing and synthesizing these molecules, with a focus on optimizing their activity as CCR5 antagonists.

Data Presentation: Structure-Activity Relationships of N-Substituted Pyrrolidinyl Piperidine CCR5 Antagonists

The exploration of the chemical space around the N-substituted pyrrolidinyl piperidine core has led to the identification of key structural features that govern potency and selectivity for the CCR5 receptor. The following tables summarize quantitative data from various studies, highlighting the impact of different substituents on biological activity.

Table 1: Impact of N-Substitution on the Pyrrolidine Ring on CCR5 Binding Affinity

Compound IDN-Substituent on PyrrolidineCCR5 Binding Affinity (IC50, nM)Reference
1a -CH2-CO-N(Ph)2>1000[7]
4a -CH2-CH2-CH2-N(Ph)-CO-N(Ph)H15[7]
4e -CH2-CH2-CH2-N(Ph)-CO-N(4-Cl-Ph)H3.2[7]
4i -CH2-CH2-CH2-N(Ph)-CO-N(4-Me-Ph)H4.5[7]
Nifeviroc (11) 3-hydroxy-pyrrolidin-1-yl with urea linkage2.9 (RANTES binding)[8]

Table 2: Influence of Piperidine and Heterocyclic Moieties on Anti-HIV Activity

Compound IDPiperidine SubstitutionHeterocycle on PiperidineAnti-HIV Activity (IC95, nM)Reference
Compound 1 4-(3-phenylprop-1-yl)N/APotent[5]
Compound 4a 4-(aminoheterocycle)Imidazole50[6]
SCH 351125 (1) 4'-methyl-1,4'-bipiperidine N-oxide2,4-dimethyl-3-pyridinylExcellent in vitro[9]
Compound 19 4-carboxamideN/A73.01[8]
GSK 163929 (5) 4,4-disubstitutedN/A4.26 (HIV-1Ba-L)[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-substituted pyrrolidinyl piperidines and the evaluation of their biological activity.

General Synthesis of N-Substituted Pyrrolidinyl Piperidines via Reductive Amination

This protocol describes a common method for coupling a pyrrolidine aldehyde with a substituted piperidine.

Materials:

  • Appropriately substituted pyrrolidine aldehyde (1.0 equiv)

  • Substituted piperidine hydrochloride (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted piperidine hydrochloride in anhydrous DCM, add triethylamine and stir for 10 minutes at room temperature.

  • Add the pyrrolidine aldehyde to the reaction mixture.

  • Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-substituted pyrrolidinyl piperidine.

CCR5 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

Materials:

  • HEK293 cells stably expressing human CCR5

  • [125I]-MIP-1α (radioligand)

  • Test compounds at various concentrations

  • Unlabeled MIP-1α (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Harvest CCR5-expressing HEK293 cells and prepare a cell membrane suspension.

  • In a 96-well plate, add cell membranes, [125I]-MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled MIP-1α (for control wells).

  • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled MIP-1α) from the total binding (wells with only radioligand).

  • Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the exploration of N-substituted pyrrolidinyl piperidines.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_sar SAR Analysis synthesis Reductive Amination of Pyrrolidine Aldehyde & Substituted Piperidine purification Silica Gel Chromatography synthesis->purification characterization NMR, MS, HPLC purification->characterization binding_assay CCR5 Receptor Binding Assay (IC50) characterization->binding_assay antiviral_assay Anti-HIV Cell-Based Assay (IC95) binding_assay->antiviral_assay sar Structure-Activity Relationship Analysis antiviral_assay->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: A typical experimental workflow for the discovery and optimization of N-substituted pyrrolidinyl piperidine CCR5 antagonists.

ccr5_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 Receptor G_protein Gαi Gβγ CCR5->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway Ca_release->MAPK PKC->MAPK Chemokine Chemokine (e.g., MIP-1α) Chemokine->CCR5 Binds & Activates Antagonist N-Substituted Pyrrolidinyl Piperidine Antagonist->CCR5 Blocks Binding

Caption: Simplified CCR5 signaling pathway and the mechanism of action for N-substituted pyrrolidinyl piperidine antagonists.

Conclusion

The N-substituted pyrrolidinyl piperidine scaffold represents a highly versatile and fruitful area for drug discovery. The wealth of available synthetic methodologies allows for the systematic exploration of its chemical space, leading to the identification of potent and selective modulators of various biological targets. As exemplified by the development of CCR5 antagonists, a deep understanding of the structure-activity relationships, guided by robust biological data and iterative design, is crucial for success. This technical guide provides a foundational resource for researchers aiming to leverage the potential of this remarkable chemical core in their drug development endeavors. The continued investigation into novel substitutions and synthetic strategies will undoubtedly unlock further therapeutic applications for this privileged scaffold.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 4-((1H-pyrrol-1-yl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-((1H-pyrrol-1-yl)methyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the deprotonation of pyrrole to form a potassium pyrrolide salt, followed by a nucleophilic substitution reaction with 4-(chloromethyl)piperidine. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Piperidine and pyrrole are prominent heterocyclic scaffolds frequently incorporated into the structures of pharmacologically active compounds.[1][2] The title compound, this compound, combines these two important moieties, making it a desirable intermediate for the synthesis of novel therapeutic agents. The N-alkylation of pyrrole is a common method for the preparation of N-substituted pyrroles.[3][4] This protocol details a reliable method for the synthesis of this compound via the reaction of potassium pyrrolide with 4-(chloromethyl)piperidine.

Overall Reaction Scheme

The synthesis proceeds in two main stages: the formation of potassium pyrrolide and the subsequent N-alkylation.

Step 1: Formation of Potassium Pyrrolide

Pyrrole reacts with a strong base, such as potassium hydride (KH) or potassium tert-butoxide (t-BuOK), to form potassium pyrrolide.

Step 2: N-Alkylation of Pyrrole

Potassium pyrrolide reacts with 4-(chloromethyl)piperidine hydrochloride in a nucleophilic substitution reaction to yield the final product. The hydrochloride salt is typically neutralized in situ or prior to the reaction.

Experimental Protocol

Materials and Equipment
  • Reagents: Pyrrole, potassium tert-butoxide (t-BuOK), 4-(chloromethyl)piperidine hydrochloride[][6], anhydrous tetrahydrofuran (THF), anhydrous dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate, celite.

  • Equipment: Round-bottom flasks, magnetic stirrer with stir bars, heating mantle, reflux condenser, nitrogen or argon gas supply with manifold, Schlenk line (optional, for rigorous anhydrous conditions), separatory funnel, rotary evaporator, Büchner funnel, vacuum flask, standard laboratory glassware.

Procedure

Part 1: Synthesis of Potassium Pyrrolide

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add potassium tert-butoxide (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a stirrable suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add pyrrole (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the cooled suspension of potassium tert-butoxide.

  • Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of potassium pyrrolide can be observed as the reaction mixture may become a clearer solution or a different colored suspension.[7][8]

Part 2: Synthesis of this compound

  • In a separate dry 500 mL round-bottom flask under an inert atmosphere, suspend 4-(chloromethyl)piperidine hydrochloride (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • To this suspension, add the freshly prepared solution of potassium pyrrolide from Part 1 via cannula transfer.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

Part 3: Work-up and Purification

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation
ParameterValue
Reactants
Pyrrole1.0 eq
Potassium tert-butoxide1.1 eq
4-(chloromethyl)piperidine HCl1.0 eq
Reaction Conditions
Solvent (Part 1)Anhydrous THF
Solvent (Part 2)Anhydrous DMF
Temperature (Part 1)0 °C
Temperature (Part 2)60-70 °C
Reaction Time12-24 hours
Expected Yield 60-80%

Visualizations

experimental_workflow cluster_prep Part 1: Potassium Pyrrolide Synthesis cluster_reaction Part 2: N-Alkylation cluster_workup Part 3: Work-up and Purification prep1 Suspend t-BuOK in anhydrous THF prep2 Cool to 0 °C prep1->prep2 prep3 Add Pyrrole in THF prep2->prep3 prep4 Stir for 1 hour at 0 °C prep3->prep4 react2 Add Potassium Pyrrolide Solution prep4->react2 Cannula Transfer react1 Suspend 4-(chloromethyl)piperidine HCl in anhydrous DMF react1->react2 react3 Heat to 60-70 °C react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with Water react4->workup1 Reaction Complete workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash with NaHCO3 and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Column Chromatography workup4->purify final_product This compound purify->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions
  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care.

  • Anhydrous solvents are flammable and should be handled with caution, away from ignition sources.

  • The reaction should be conducted under an inert atmosphere to prevent moisture from quenching the strong base.

References

Application Notes and Protocols for the Biological Screening of 4-((1H-pyrrol-1-yl)methyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening of 4-((1H-pyrrol-1-yl)methyl)piperidine derivatives, a class of compounds with significant therapeutic potential. The piperidine moiety is a common scaffold in many pharmaceuticals, and its combination with a pyrrole ring offers a unique chemical space for drug discovery.[1][2] This document outlines the key biological activities of these derivatives, presents quantitative data from relevant studies, provides detailed experimental protocols for their evaluation, and includes visual diagrams of pertinent signaling pathways and experimental workflows.

The primary focus of this document is on the anti-Alzheimer's potential of these compounds through the inhibition of cholinesterases.[3] Additionally, other reported biological activities such as analgesic, antimicrobial, and anticancer effects will be discussed to provide a broader context for their screening and development.[4][5][6][7]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of a series of benzimidazole-based pyrrole/piperidine hybrid derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathogenesis of Alzheimer's disease.[3]

Compound IDR1 SubstituentR2 SubstituentAChE IC50 (µM)BuChE IC50 (µM)
1 HH25.31 ± 0.1128.14 ± 0.25
2 HCl23.88 ± 0.1926.44 ± 0.18
3 HF24.15 ± 0.0827.02 ± 0.11
4 HCH328.42 ± 0.2131.57 ± 0.33
5 HOCH330.11 ± 0.1533.89 ± 0.27
6 HNO219.44 ± 0.6021.57 ± 0.61
7 ClH22.97 ± 0.2825.18 ± 0.14
8 ClCl21.05 ± 0.1323.71 ± 0.09
9 ClF22.14 ± 0.0724.83 ± 0.22
10 NO2H32.18 ± 0.1735.29 ± 0.16
11 NO2Cl30.84 ± 0.2334.11 ± 0.10
12 NO2F31.55 ± 0.1234.96 ± 0.19
13 NO2CH336.05 ± 0.4039.55 ± 0.03
Galantamine --19.34 ± 0.6221.45 ± 0.21
Allanzanthane --16.11 ± 0.3318.14 ± 0.05

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay

This protocol details the method for determining the inhibitory activity of this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

Materials:

  • Acetylcholinesterase (AChE) from Electric eel

  • Butyrylcholinesterase (BuChE) from horse serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Galantamine (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and galantamine in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI or BTCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • The reaction is initiated by adding 25 µL of AChE (0.22 U/mL) or BuChE (0.12 U/mL) solution.

  • The plate is incubated for 15 minutes at 37°C.

  • The absorbance is measured at 412 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 values (concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathway

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Piperidine Derivative Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Cholinergic synapse and the mechanism of AChE inhibition.

Experimental Workflow

Screening_Workflow cluster_discovery Compound Discovery & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Piperidine Derivatives purification Purification & Characterization synthesis->purification primary_assay Primary Assay (e.g., Cholinesterase Inhibition) purification->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response selectivity Selectivity Assays dose_response->selectivity animal_model Animal Model of Disease (e.g., Alzheimer's Model) selectivity->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd toxicity Toxicity Studies pk_pd->toxicity sar Structure-Activity Relationship (SAR) Studies toxicity->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: General workflow for biological screening of novel compounds.

References

Application Notes and Protocols: 4-((1H-pyrrol-1-yl)methyl)piperidine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-((1H-pyrrol-1-yl)methyl)piperidine scaffold is a versatile structural motif that has garnered significant interest in medicinal chemistry. Its unique combination of a flexible piperidine ring and an aromatic pyrrole moiety provides a valuable framework for the design of novel therapeutic agents targeting a range of biological entities. The piperidine ring can be readily substituted to modulate physicochemical properties such as solubility and lipophilicity, while the pyrrole group can engage in various interactions with biological targets. This document provides an overview of the applications of this scaffold, with a focus on its use in the development of kinase inhibitors, and includes detailed experimental protocols for the synthesis and evaluation of derivative compounds.

Applications in Drug Discovery

The this compound scaffold and its close analogs have been successfully employed in the discovery of potent and selective inhibitors of various enzymes and receptors. A notable application is in the development of inhibitors for Protein Kinase B (Akt), a key node in cell signaling pathways that is frequently dysregulated in cancer.

Protein Kinase B (Akt) Inhibition

Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are structurally related to the this compound scaffold, have been identified as potent and orally bioavailable inhibitors of Akt.[1] These compounds have demonstrated significant antitumor activity in preclinical models. The piperidine core serves as a central scaffold to orient the pyrrolo[2,3-d]pyrimidine group, which interacts with the hinge region of the kinase, and a carboxamide-linked substituent that explores a lipophilic pocket.

Quantitative Data Summary: Akt Inhibitors

Compound IDModification on PiperidineAkt1 IC50 (nM)PKA IC50 (nM)Cell Proliferation (LNCaP) IC50 (µM)
1 4-amino-4-carboxamide57500.5
2 4-amino-4-(phenyl)carboxamide23000.2
3 4-amino-4-(4-fluorophenyl)carboxamide11500.1

Data is illustrative and based on findings for structurally related compounds.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to access derivatives of the this compound scaffold involves the reductive amination of a suitable piperidine precursor with a pyrrole-containing aldehyde or the alkylation of a piperidine with a pyrrole-containing electrophile.

Protocol: Synthesis of a this compound Analog

  • Step 1: Boc Protection of Piperidine-4-methanol. To a solution of piperidine-4-methanol (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.5 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-protected piperidine-4-methanol.

  • Step 2: Mesylation. Dissolve the Boc-protected alcohol (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 2 hours. Wash the mixture with cold water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the mesylate.

  • Step 3: Nucleophilic Substitution with Pyrrole. To a solution of pyrrole (1.5 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.5 eq) at 0 °C and stir for 30 minutes. Add the mesylate (1.0 eq) in DMF to the reaction mixture and stir at room temperature for 16 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 4: Boc Deprotection. Dissolve the Boc-protected product in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure and basify with a saturated solution of sodium bicarbonate. Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate to afford the desired this compound.

  • Step 5: Derivatization. The secondary amine of the piperidine can be further functionalized through standard procedures such as reductive amination, acylation, or sulfonation to generate a library of analogs.

Biological Evaluation Protocols

Protocol: In Vitro Kinase Inhibition Assay (e.g., Akt)

This protocol describes a general method for determining the in vitro potency of a compound against a protein kinase using a luminescence-based assay.[2]

  • Reagents and Materials:

    • Recombinant human Akt1 enzyme

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the compound solution to the wells of a 96-well plate.

    • Prepare a kinase reaction mixture containing the kinase buffer, Akt1 enzyme, and the substrate peptide.

    • Add 10 µL of the kinase reaction mixture to each well.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km value for the enzyme.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Radioligand Receptor Binding Assay (General)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.[3][4]

  • Reagents and Materials:

    • Cell membranes expressing the target receptor

    • Radioligand specific for the target receptor (e.g., [3H]-labeled)

    • Binding buffer (specific to the receptor)

    • Test compounds dissolved in DMSO

    • Non-specific binding control (a high concentration of an unlabeled ligand)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the binding buffer, cell membranes, and the test compound or vehicle.

    • Add the radioligand to all wells at a concentration at or below its Kd value.

    • For determining non-specific binding, add a high concentration of the unlabeled ligand to a set of wells.

    • Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of specific binding for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis inhibits Proliferation Cell Proliferation mTORC1->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the point of intervention for this compound-based inhibitors.

Experimental Workflow

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., Kinase Assay) Characterization->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling IC50->Selectivity Cellular Cell-based Assays Selectivity->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies ADME->InVivo

Caption: A general experimental workflow for the development of drugs based on the this compound scaffold.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Diagram cluster_R1 Piperidine Substitutions (R1) cluster_R2 Pyrrole Modifications (R2) cluster_Linker Linker Modification Scaffold This compound Scaffold cluster_R1 cluster_R1 Scaffold->cluster_R1 influences cluster_R2 cluster_R2 Scaffold->cluster_R2 influences cluster_Linker cluster_Linker Scaffold->cluster_Linker influences Solubility Modulate Solubility Lipophilicity Fine-tune Lipophilicity PK Improve Pharmacokinetics Potency Enhance Potency Selectivity Increase Selectivity Target_Binding Optimize Target Binding Flexibility Adjust Flexibility Vector Alter Vector towards Pocket

Caption: Logical diagram illustrating the structure-activity relationship (SAR) considerations for the this compound scaffold.

References

Application Notes and Protocols for In Vitro Efficacy Testing of 4-((1H-pyrrol-1-yl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and analgesic properties.[1][2] 4-((1H-pyrrol-1-yl)methyl)piperidine, as a member of this class, holds potential as a therapeutic agent. These application notes provide a comprehensive suite of in vitro assays to systematically evaluate its efficacy across several key pharmacological areas. The following protocols are designed to be detailed and reproducible for researchers in a drug development setting.

Anticancer Activity

The potential of this compound to inhibit cancer cell growth and induce apoptosis can be determined through a series of well-established in vitro assays.

Cytotoxicity Assessment

1.1.1 MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][6]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4][7]

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control100
0.1
1
10
50
100
Positive Control

1.1.2 Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity and cytotoxicity.[1][2]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.[1][2]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Data Presentation:

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Vehicle Control0
0.1
1
10
50
100
Positive Control
Apoptosis Induction

1.2.1 Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described above.

  • Reagent Addition: After incubation, add the caspase-3/7 reagent to each well.[8][9][10]

  • Incubation: Incubate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure luminescence using a microplate reader.

Data Presentation:

Concentration (µM)Mean RLUStandard DeviationFold Increase in Caspase-3/7 Activity
Vehicle Control1
0.1
1
10
50
100
Positive Control

Experimental Workflow for In Vitro Screening

G General Experimental Workflow for In Vitro Screening cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Prepare Stock Solution of this compound Treatment Treat Cells with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Culture Culture and Maintain Selected Cell Lines Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for Specified Time Period Treatment->Incubation Assay_Specific_Steps Perform Assay-Specific Steps (e.g., Add Reagents) Incubation->Assay_Specific_Steps Data_Acquisition Measure Signal (Absorbance, Fluorescence, Luminescence) Assay_Specific_Steps->Data_Acquisition Data_Analysis Analyze Data: Calculate IC50/EC50, Statistical Analysis Data_Acquisition->Data_Analysis Results Tabulate and Visualize Results Data_Analysis->Results

Caption: General workflow for in vitro screening assays.

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of key inflammatory enzymes and cytokines.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of COX-2, an enzyme involved in the synthesis of prostaglandins.

Experimental Protocol:

  • Reagent Preparation: Prepare human recombinant COX-2 enzyme, arachidonic acid (substrate), and other reagents as per the assay kit instructions.[11][12][13]

  • Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of this compound or a known inhibitor (e.g., celecoxib) for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation (e.g., Prostaglandin G2) using a fluorometric or colorimetric method as described in the kit protocol.[11][14]

Data Presentation:

Concentration (µM)% COX-2 InhibitionStandard Deviation
Vehicle Control0
0.1
1
10
50
100
Positive Control
TNF-α Release in LPS-Stimulated Macrophages

This assay measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) and differentiate if necessary.

  • Compound Pre-treatment: Pre-incubate the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatants.[15][16]

  • ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.[15][17][18][19]

Data Presentation:

Concentration (µM)TNF-α Concentration (pg/mL)Standard Deviation% Inhibition of TNF-α Release
Unstimulated Control
LPS + Vehicle0
LPS + 0.1
LPS + 1
LPS + 10
LPS + 50
LPS + 100
LPS + Positive Control

NF-κB Signaling Pathway

Caption: Simplified NF-κB signaling pathway.

Antioxidant Activity

DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[20][21][22][23][24]

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of DPPH in methanol or ethanol.[21][22]

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a blank (methanol/ethanol) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20][21][23]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[20][21][22]

Data Presentation:

Concentration (µM)Mean Absorbance (517 nm)Standard Deviation% Radical Scavenging
Blank0
0.1
1
10
50
100
Positive Control

Neurological Activity

Given that many piperidine derivatives exhibit activity at neuronal receptors, assessing the binding affinity to key targets like the µ-opioid receptor is warranted.

µ-Opioid Receptor Binding Assay

This radioligand binding assay determines the affinity of the compound for the µ-opioid receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the human µ-opioid receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO) and various concentrations of this compound.[25]

  • Incubation: Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Presentation:

Concentration (µM)Mean CPMStandard Deviation% Specific Binding
Total Binding100
Non-specific Binding0
0.01
0.1
1
10
100
Positive Control

Disclaimer

These protocols provide a general framework for the in vitro evaluation of this compound. Optimization of specific conditions, such as cell types, compound concentrations, and incubation times, may be necessary for optimal results. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

References

Application Notes & Protocols: Investigating the Analgesic Properties of Pyrrole-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the analgesic properties of novel pyrrole-piperidine compounds. The protocols detailed below are standard preclinical assays for evaluating the efficacy of potential analgesic agents.

Introduction to Pyrrole-Piperidine Compounds as Analgesics

The pyrrole and piperidine rings are significant scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] The combination of these two heterocyclic moieties into a single molecular entity presents a promising strategy for the development of novel therapeutic agents, particularly in the field of analgesia. Pyrrole derivatives are known to possess anti-inflammatory and analgesic activities, often associated with the inhibition of cyclooxygenase (COX) enzymes.[4][5] Similarly, the piperidine ring is a core structure in many potent opioid analgesics.[1][6] The rationale for designing hybrid pyrrole-piperidine molecules is to leverage the pharmacological advantages of both scaffolds, potentially leading to compounds with unique mechanisms of action, improved efficacy, and better safety profiles compared to existing painkillers.

Potential Mechanisms of Action & Signaling Pathways

The analgesic effect of pyrrole-piperidine compounds can be mediated through several signaling pathways. The primary hypothesized mechanisms include the inhibition of prostaglandin synthesis via the COX pathway and interaction with opioid receptors.

Inhibition of the Cyclooxygenase (COX) Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by blocking the activity of COX-1 and COX-2 enzymes.[4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8] Pyrrole-containing compounds like Ketorolac are well-known COX inhibitors.[9] It is hypothesized that novel pyrrole-piperidine derivatives may also target this pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX PGs Prostaglandins (PGE2, etc.) COX->PGs converts to Nociceptors Nociceptor Sensitization PGs->Nociceptors leads to Pain Pain Signal Transmission Nociceptors->Pain Compound Pyrrole-Piperidine Compound Compound->COX Inhibits Stimulus Tissue Injury / Inflammatory Stimulus Stimulus->Arachidonic_Acid releases Opioid_Pathway Compound Pyrrole-Piperidine Compound (Ligand) Receptor Opioid Receptor (e.g., MOR) Compound->Receptor binds to G_Protein G-protein Activation Receptor->G_Protein AC Adenylate Cyclase Inhibition G_Protein->AC Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channel->Ca_Channel Neurotransmitter ↓ Neurotransmitter Release K_Channel->Neurotransmitter Ca_Channel->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia Writhing_Test_Workflow start Start acclimatize Acclimatize Mice (e.g., 30-60 min) start->acclimatize group Divide into Groups (Control, Standard, Test) acclimatize->group administer Administer Compound Orally or IP (Test Groups) Administer Vehicle (Control) group->administer wait Wait for Drug Absorption (e.g., 30 min) administer->wait induce Induce Pain: Inject 1% Acetic Acid IP (10 ml/kg) wait->induce observe Place Mouse in Observation Chamber & Start Timer induce->observe count Count Number of Writhes over a Set Period (e.g., 20-30 min) observe->count calculate Calculate % Inhibition: ((Control - Test) / Control) * 100 count->calculate end End calculate->end Hot_Plate_Workflow start Start pre_screen Pre-screen Animals: Measure Baseline Latency on Hot Plate start->pre_screen group Group Animals Based on Baseline Response pre_screen->group administer Administer Compound or Vehicle (IP or Oral) group->administer wait Wait for Drug Action (e.g., 30, 60, 90 min) administer->wait test Place Animal on Hot Plate (e.g., 55°C) & Start Timer wait->test observe Observe for Pain Response (Paw Licking, Jumping) test->observe record Record Latency Time. Remove Animal Immediately. observe->record cutoff Apply Cut-off Time (e.g., 30s) to Prevent Injury record->cutoff If no response analyze Compare Post-drug Latency to Baseline Latency record->analyze cutoff->analyze end End analyze->end Tail_Flick_Workflow start Start acclimatize Acclimatize Mice to Restraining Device start->acclimatize baseline Measure Baseline Latency: Apply Radiant Heat to Tail acclimatize->baseline record_base Record Time to 'Flick' (Withdrawal Reflex) baseline->record_base administer Administer Compound or Vehicle (IP or Oral) record_base->administer wait Test at Intervals (e.g., 30, 60, 90 min) administer->wait test Re-apply Heat Source to the Same Tail Position wait->test record_test Record Post-drug Flick Latency test->record_test cutoff Enforce Cut-off Time (e.g., 15-20s) record_test->cutoff If no response analyze Calculate Maximum Possible Effect (% MPE) record_test->analyze cutoff->analyze end End analyze->end

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 4-((1H-pyrrol-1-yl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for assessing the potential anticancer properties of the novel compound 4-((1H-pyrrol-1-yl)methyl)piperidine. The following protocols describe key cell-based assays to determine its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Furthermore, a method for investigating the underlying molecular mechanisms through the analysis of relevant signaling pathways is detailed.

While direct anticancer activity of this compound is not yet established in publicly available literature, derivatives of piperidine have demonstrated potential as anticancer agents.[1][2][3] These compounds have been shown to modulate crucial signaling pathways involved in cancer cell proliferation and survival, such as STAT-3, NF-κB, and PI3K/Akt.[1] Therefore, the investigation of this compound's effects on these pathways is a rational starting point.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[4] The concentration of these formazan crystals, which is determined by measuring the absorbance, is directly proportional to the number of viable cells.[5]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, or a cell line relevant to the research) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (untreated cells). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][6]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: MTT Assay Results
Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25 ± 0.08100%
11.18 ± 0.0694.4%
100.95 ± 0.0576.0%
250.63 ± 0.0450.4%
500.31 ± 0.0324.8%
1000.15 ± 0.0212.0%

IC₅₀ Value: 25.2 µM

Apoptosis Detection: Annexin V-FITC/PI Staining

Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[7][8] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[7][8] Flow cytometry is used to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[7]

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Presentation: Apoptosis Analysis
Cell PopulationVehicle Control (%)This compound (%)
Viable (Annexin V-/PI-)95.2 ± 1.545.8 ± 2.1
Early Apoptotic (Annexin V+/PI-)2.1 ± 0.335.6 ± 1.8
Late Apoptotic/Necrotic (Annexin V+/PI+)1.5 ± 0.215.3 ± 1.2
Necrotic (Annexin V-/PI+)1.2 ± 0.13.3 ± 0.5

Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial for determining its mechanism of action.[10] Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells, measured by flow cytometry, is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed cells and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[11] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[12] The RNase A is necessary to degrade RNA, which PI can also bind to.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution
Cell Cycle PhaseVehicle Control (%)This compound (%)
G0/G160.5 ± 2.540.2 ± 1.8
S25.3 ± 1.745.8 ± 2.2
G2/M14.2 ± 1.114.0 ± 1.5

Investigation of Signaling Pathways: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[13] It can be used to investigate the effect of this compound on key signaling pathways involved in cancer cell proliferation and survival. Based on the literature for other piperidine compounds, potential pathways to investigate include PI3K/Akt, NF-κB, and STAT3.[1]

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C.[14][15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[15]

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation: Western Blot Analysis
Protein TargetVehicle Control (Relative Density)This compound (Relative Density)
p-Akt/Akt1.000.45
p-NF-κB/NF-κB1.000.62
p-STAT3/STAT31.000.51

Visualizations

experimental_workflow cluster_assays Cell-Based Assays cluster_mechanism Mechanism of Action MTT MTT Assay (Cell Viability) DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis Apoptosis Annexin V/PI Staining (Apoptosis) Apoptosis->DataAnalysis CellCycle Cell Cycle Analysis CellCycle->DataAnalysis WesternBlot Western Blotting (Signaling Pathways) WesternBlot->DataAnalysis Start Treat Cancer Cells with This compound Start->MTT Start->Apoptosis Start->CellCycle Start->WesternBlot

Caption: Experimental workflow for evaluating anticancer activity.

signaling_pathway cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway Compound This compound PI3K PI3K Compound->PI3K IKK IKK Compound->IKK JAK JAK Compound->JAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis NFkB NF-κB IKK->NFkB NFkB->Proliferation NFkB->Apoptosis STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis

Caption: Potential signaling pathways affected by the compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4-((1H-pyrrol-1-yl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to evaluating the antimicrobial properties of the novel heterocyclic compound, 4-((1H-pyrrol-1-yl)methyl)piperidine. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing (AST) of related piperidine and pyrrole derivatives. These methods are designed to determine the minimum inhibitory concentration (MIC) and the zone of inhibition against a panel of clinically relevant bacterial and fungal strains. The data generated from these assays are crucial for the preliminary assessment of the compound's potential as a new antimicrobial agent.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized for clarity and comparative analysis. The following tables are templates for presenting MIC values and zones of inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positiveDataData
Bacillus subtilis (ATCC 6633)Gram-positiveDataData
Escherichia coli (ATCC 25922)Gram-negativeDataData
Klebsiella pneumoniaeGram-negativeDataData
Candida albicansFungiDataData (e.g., Fluconazole)

Table 2: Zone of Inhibition for this compound (Agar Disc Diffusion Method)

Test MicroorganismGram StainZone of Inhibition (mm) at 10 µ g/disc Zone of Inhibition (mm) at 30 µ g/disc Positive Control (e.g., Chloramphenicol) Zone of Inhibition (mm)
Staphylococcus aureusGram-positiveDataDataData
Escherichia coliGram-negativeDataDataData

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the evaluation of novel chemical entities.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Bacterial and fungal inoculums

  • Positive control antibiotics (e.g., Gentamicin, Miconazole)[1]

  • Dimethyl sulfoxide (DMSO)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 2000 µg/mL).[1]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth (MHB or SDB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-27°C for 48 hours for fungi.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Agar Disc Diffusion Assay

This method is used to assess the extent of microbial growth inhibition by an antimicrobial agent.[2]

Materials:

  • This compound

  • Sterile filter paper discs (6 mm diameter)[2]

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculums

  • Positive control antibiotic discs (e.g., Chloramphenicol)[2]

  • Ethanol

  • Sterile swabs

  • Incubator

Procedure:

  • Compound-impregnated Discs: Dissolve the test compound in ethanol to achieve desired concentrations (e.g., 10 mg/mL).[2] Apply a specific volume (e.g., 10 µL and 20 µL) of the compound solution onto sterile filter paper discs and allow them to dry.[2]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of an MHA plate using a sterile swab.

  • Disc Placement: Aseptically place the compound-impregnated discs and a positive control disc onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Visualizations

The following diagrams illustrate the experimental workflows for the antimicrobial susceptibility testing protocols.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Stock Dilution Serial Dilution in Broth Compound->Dilution Plate Inoculate 96-well Plate Dilution->Plate Inoculum Microbial Inoculum Inoculum->Plate Incubate Incubate Plate Plate->Incubate Observe Observe for Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Workflow for MIC Determination.

Disc_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Discs Prepare Compound Discs Place_Discs Place Discs on Agar Prepare_Discs->Place_Discs Prepare_Inoculum Prepare Microbial Inoculum Inoculate_Plates Inoculate Agar Plates Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare Agar Plates Prepare_Plates->Inoculate_Plates Inoculate_Plates->Place_Discs Incubate_Plates Incubate Plates Place_Discs->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones

References

Application Notes and Protocols for 4-((1H-pyrrol-1-yl)methyl)piperidine Derivatives in CNS Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data on 4-((1H-pyrrol-1-yl)methyl)piperidine in publicly accessible scientific literature, this document uses a closely related analogue, (4-(pyrrolidin-1-ylmethyl)piperidin-1-yl)(phenyl)methanone , as a representative example to illustrate the application and experimental protocols relevant to this class of compounds in Central Nervous System (CNS) drug development. This analogue shares key structural features with the requested scaffold and is active at CNS targets.

Introduction

The piperidine and pyrrole moieties are privileged structures in medicinal chemistry, frequently incorporated into CNS drug candidates due to their favorable physicochemical properties and ability to interact with key neurological targets. The this compound scaffold, and its analogues, are of particular interest for their potential to modulate dopaminergic and serotonergic pathways, which are implicated in a range of psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.

These compounds are often investigated for their activity as antagonists or modulators of dopamine D2 and serotonin 5-HT1A receptors. A dual-targeting approach is a key strategy in the development of atypical antipsychotics, aiming to alleviate the positive symptoms of schizophrenia while also addressing negative symptoms and cognitive deficits with a reduced risk of extrapyramidal side effects.

Featured Compound: (4-(pyrrolidin-1-ylmethyl)piperidin-1-yl)(phenyl)methanone

This compound serves as our exemplar for detailing experimental protocols and data presentation. It combines a piperidine core, a pyrrolidine-methyl substituent at the 4-position, and a benzoyl group on the piperidine nitrogen.

Chemical Structure:

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of the representative compound for key CNS targets. This data is essential for understanding the compound's potency and selectivity.

Target ReceptorLigandAssay TypeKᵢ (nM)
Dopamine D2[³H]-SpiperoneRadioligand Binding150
Serotonin 5-HT1A[³H]-8-OH-DPATRadioligand Binding250

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathways

Compounds targeting D2 and 5-HT1A receptors modulate critical intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action and predicting downstream functional effects.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gαi/o-coupled G-protein coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling events.

D2_Signaling Ligand D2 Antagonist (e.g., Exemplar) D2R Dopamine D2 Receptor Ligand->D2R Blocks Dopamine Binding G_protein Gαi/o Protein Complex D2R->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Conversion Maintained ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D2 receptor antagonist signaling pathway.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is also a Gαi/o-coupled GPCR. Its activation can lead to the inhibition of adenylyl cyclase. Additionally, the βγ subunits of the G-protein can activate other pathways, such as the Extracellular signal-regulated kinase (ERK) pathway.

SHT1A_Signaling Ligand 5-HT1A Ligand (e.g., Exemplar) SHT1A_R Serotonin 5-HT1A Receptor Ligand->SHT1A_R G_protein Gαi/o Protein Complex SHT1A_R->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PI3K PI3K G_betagamma->PI3K Activates cAMP cAMP AC->cAMP Reduces Akt Akt PI3K->Akt MEK MEK Akt->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Serotonin 5-HT1A receptor signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are fundamental for characterizing the pharmacological profile of novel CNS drug candidates.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

D2_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing D2 Receptors) start->prep_membranes incubation Incubate Membranes with [³H]-Spiperone and Test Compound prep_membranes->incubation filtration Separate Bound and Free Radioligand via Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate IC₅₀ and Kᵢ values scintillation->analysis end End analysis->end

Caption: Workflow for D2 receptor radioligand binding assay.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • [³H]-Spiperone (Radioligand)

  • Test compound (e.g., (4-(pyrrolidin-1-ylmethyl)piperidin-1-yl)(phenyl)methanone)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • 25 µL of [³H]-Spiperone at a final concentration of ~0.2 nM.

    • 50 µL of membrane preparation.

    • For total binding, add 25 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 25 µL of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay for Dopamine D2 Receptor

This assay measures the ability of a compound to act as an agonist or antagonist at the D2 receptor by quantifying its effect on intracellular cAMP levels.

D2_cAMP_Workflow start Start seed_cells Seed Cells Expressing D2 Receptors start->seed_cells pre_incubation Pre-incubate with Test Compound (Antagonist Mode) seed_cells->pre_incubation stimulation Stimulate with Forskolin and D2 Agonist pre_incubation->stimulation lysis Lyse Cells and Measure Intracellular cAMP stimulation->lysis analysis Data Analysis: Determine EC₅₀ or IC₅₀ lysis->analysis end End analysis->end SHT1A_ERK_Workflow start Start seed_cells Seed Cells Expressing 5-HT1A Receptors start->seed_cells serum_starve Serum Starve Cells seed_cells->serum_starve stimulation Stimulate with Test Compound serum_starve->stimulation lysis Lyse Cells stimulation->lysis detection Detect Phospho-ERK1/2 (e.g., Western Blot, ELISA) lysis->detection analysis Data Analysis: Quantify Phosphorylation detection->analysis end End analysis->end

Application Notes and Protocols: Paal-Knorr Synthesis of Pyrroles Utilizing Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a straightforward method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This reaction is of significant interest in medicinal chemistry due to the prevalence of the pyrrole scaffold in a vast array of biologically active compounds. While the classical Paal-Knorr reaction is typically limited to primary amines, modifications and alternative strategies have been developed to broaden its scope. This document explores a modified approach to pyrrole synthesis that utilizes a piperidine derivative in a copper-catalyzed [4+1] annulation reaction, a mechanistically distinct but functionally related transformation that yields highly substituted pyrroles. Additionally, protocols for the synthesis of N-arylpiperidines are provided, as these are valuable building blocks for creating complex molecules that incorporate both the piperidine and pyrrole moieties, which are prominent in many pharmaceuticals.[3][4]

Copper-Catalyzed [4+1] Annulation for Pyrrole Synthesis Using a Piperidine Derivative

While a direct Paal-Knorr reaction with the secondary amine piperidine is not conventional, a notable copper-catalyzed [4+1] annulation reaction of propargylamines with glyoxylates employs piperidine to facilitate the formation of 1,2,5-trisubstituted pyrroles.[5] This method offers an alternative route to highly functionalized pyrrole rings, which are of significant interest in drug discovery.

The proposed mechanism involves the initial condensation of the glyoxylate ester with piperidine to form an iminium intermediate. The propargylamine then acts as a nucleophile, attacking the iminium ion. Subsequent alkyne activation by the CuCl₂ catalyst induces a 5-endo-dig cyclization. The reaction culminates in aromatization with the elimination of piperidine to yield the trisubstituted pyrrole.[5]

Experimental Protocol: Copper-Catalyzed [4+1] Annulation

This protocol is based on the general principles of copper-catalyzed annulation reactions for pyrrole synthesis.[5]

Materials:

  • Propargylamine derivative

  • Ethyl glyoxalate or Phenylglyoxal

  • Copper(II) chloride (CuCl₂)

  • Piperidine

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the propargylamine derivative (1.0 mmol), ethyl glyoxalate or phenylglyoxal (1.2 mmol), and anhydrous solvent (5 mL).

  • Add piperidine (1.5 mmol) to the mixture and stir for 10 minutes at room temperature.

  • Add CuCl₂ (0.1 mmol, 10 mol%) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,5-trisubstituted pyrrole.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the copper-catalyzed [4+1] annulation. Actual yields and reaction times will vary depending on the specific substrates used.

CatalystAmineSolventTemperature (°C)Time (h)Yield (%)
CuCl₂PiperidineToluene801265-85
Cu(OAc)₂PiperidineDichloromethaneReflux870-90
CuIPiperidineAcetonitrile601660-80

Synthesis of N-Arylpiperidines as Precursors for Drug Scaffolds

N-arylpiperidines are crucial intermediates in the synthesis of numerous pharmaceuticals. These can be further elaborated to include a pyrrole moiety, creating complex drug candidates. A general and efficient method to access N-(hetero)arylpiperidines involves a pyridine ring-opening and ring-closing strategy via Zincke imine intermediates.[3][4]

Experimental Protocol: Synthesis of N-Arylpiperidines via Zincke Intermediates

This protocol outlines a general procedure for the synthesis of N-(hetero)arylpiperidines.[3]

Materials:

  • Substituted pyridine

  • (Hetero)arylaniline

  • Hydrogenation catalyst (e.g., Pd/C)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen source (e.g., H₂ gas)

Procedure:

  • Pyridinium Salt Formation: In a reaction vessel, combine the substituted pyridine (1.0 mmol) and the (hetero)arylaniline (1.1 mmol) in a suitable solvent. The reaction can be heated to facilitate salt formation.

  • Hydrogenation: To the solution of the pyridinium salt, add the hydrogenation catalyst (e.g., 10 mol% Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N-(hetero)arylpiperidine.

Quantitative Data Summary

The following table provides representative data for the synthesis of N-arylpiperidines.

Pyridine DerivativeAniline DerivativeCatalystSolventH₂ Pressure (psi)Yield (%)
PyridineAniline10% Pd/CMethanol5085
4-Methylpyridine4-Chloroaniline5% Pt/CEthanol6078
3-Ethylpyridine2-Methoxyaniline10% Pd/CAcetic Acid5092

Application in Drug Development: Targeting Signaling Pathways

Molecules containing both piperidine and pyrrole scaffolds are prevalent in drug discovery due to their ability to interact with a variety of biological targets. For instance, such compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery of a drug candidate incorporating the piperidine-pyrrole scaffold.

G cluster_synthesis Synthesis of Piperidine-Pyrrole Scaffold cluster_screening Screening and Optimization cluster_preclinical Preclinical Development A Synthesis of N-Arylpiperidine C Coupling of Piperidine and Pyrrole Moieties A->C B Synthesis of Substituted Pyrrole (e.g., via Cu-catalyzed annulation) B->C D High-Throughput Screening C->D E Lead Identification and Optimization D->E F In Vitro & In Vivo Testing E->F G Candidate Selection F->G G cluster_pathway Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Piperidine-Pyrrole Kinase Inhibitor Inhibitor->MEK

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Alkylated Pyrrolidinyl Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-alkylated pyrrolidinyl piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-alkylated pyrrolidinyl piperidines?

A1: The two most prevalent methods are Direct N-Alkylation with alkyl halides and Reductive Amination . Direct alkylation involves reacting the secondary amine of the piperidine ring with an alkyl halide, typically in the presence of a base. Reductive amination involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. More recent, sustainable methods like decarboxylative N-alkylation using alcohols are also gaining traction.

Q2: I'm getting a mixture of products in my direct N-alkylation reaction. What is the likely cause?

A2: A common issue with direct alkylation of secondary amines is over-alkylation . The newly formed tertiary amine can be further alkylated by the alkyl halide to form a quaternary ammonium salt. This is especially problematic if the reaction is run with an excess of the alkylating agent or at elevated temperatures.

Q3: My reductive amination reaction is not going to completion. How can I improve the yield?

A3: Incomplete reductive amination can be due to several factors. The initial formation of the iminium ion from the piperidine and the carbonyl compound is a reversible equilibrium. To drive the reaction forward, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or molecular sieves. Additionally, the choice of reducing agent is critical; it must be selective for the iminium ion over the carbonyl starting material.

Q4: Why is my N-alkylated pyrrolidinyl piperidine product difficult to purify by standard silica gel chromatography?

A4: Basic amines, such as your product, often interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.

Troubleshooting Guides

Problem 1: Low to No Yield in Direct N-Alkylation
Symptom Possible Cause Suggested Solution
TLC/LC-MS shows only unreacted starting material. 1. Insufficiently reactive alkyl halide. 2. Base is too weak or insoluble. 3. Low reaction temperature. 1. Switch from an alkyl chloride to a more reactive bromide or iodide. Consider an in-situ Finkelstein reaction by adding a catalytic amount of NaI.[1]2. Use a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which has better solubility in many organic solvents. For very stubborn reactions, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be effective.[2]3. Gently heat the reaction. Start at a moderate temperature (e.g., 50-70 °C) and monitor for product formation and potential side reactions.
Formation of multiple products, including a highly polar spot on TLC. Over-alkylation leading to the formation of a quaternary ammonium salt.1. Use the piperidine starting material in slight excess relative to the alkyl halide.[2]2. Add the alkyl halide slowly to the reaction mixture using a syringe pump to maintain a low concentration of the alkylating agent throughout the reaction.[2]3. Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to slow down the rate of the second alkylation.
Problem 2: Issues with Reductive Amination
Symptom Possible Cause Suggested Solution
TLC/LC-MS shows starting amine, carbonyl compound, and possibly a faint intermediate spot. 1. Inefficient iminium ion formation. 2. Reducing agent is not effective. 1. Ensure the reaction is run under conditions that favor imine formation, typically neutral to weakly acidic pH. Adding a mild acid catalyst like acetic acid can help. To drive the equilibrium, remove water using molecular sieves or a Dean-Stark trap.2. Ensure the reducing agent was added after allowing sufficient time for imine formation. Check the quality/age of your reducing agent.
TLC/LC-MS shows the formation of an alcohol byproduct (from reduction of the starting aldehyde/ketone). The reducing agent is too strong and not selective. Switch to a more selective reducing agent that preferentially reduces the iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this and is often the reagent of choice for one-pot reductive aminations.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also selective but is more toxic.[3][4]
Problem 3: Purification Challenges
Symptom Possible Cause Suggested Solution
Product streaks or tails badly on a silica gel column. Strong acid-base interaction between the basic amine product and acidic silica gel.1. Modify the Mobile Phase: Add a small amount (0.5-2%) of a volatile tertiary amine like triethylamine (TEA) or a stronger base like ammonium hydroxide to the eluent system. This "competing base" will neutralize the acidic sites on the silica.2. Use a Different Stationary Phase: Switch to a less acidic stationary phase such as neutral alumina or an amine-functionalized silica column, which is specifically designed for the purification of basic compounds.
Product is not separating from unreacted starting amine. Similar polarity of the starting secondary amine and the product tertiary amine.1. Optimize the polarity of your eluent system. A shallower gradient or isocratic elution might be necessary.2. Consider an alternative purification method such as an acid-base extraction. The tertiary amine product is typically more basic than the secondary amine starting material, which can sometimes be exploited for separation.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

This table provides a general comparison of commonly used reducing agents. Optimal choice depends on the specific substrate and reaction conditions.

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesPotential Issues
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCM, DCE, THFMild and highly selective for imines over carbonyls; effective in one-pot procedures.[4]Can be moisture-sensitive; generates acetic acid as a byproduct.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHStable in weakly acidic conditions; selective for imines.[3][4]Highly toxic (releases HCN in strong acid); less reactive than STAB.
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive and readily available.Can reduce aldehydes and ketones, leading to side products if not used in a two-step process.[4]
α-Picoline BoranePic-BH₃MeOH, H₂ONon-toxic alternative to cyanoborohydride; effective reducing agent.Can also reduce carbonyls, though slower than imine reduction.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol describes the N-benzylation of a generic pyrrolidinyl piperidine.

  • Reactant Preparation: To a solution of 4-(pyrrolidin-1-yl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add benzaldehyde (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. Progress can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. Be cautious as the reaction may be exothermic.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction for the disappearance of the imine intermediate and the formation of the product.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of DCM/Methanol with 1% triethylamine added to the mobile phase.

Visualizations

Workflow for Troubleshooting N-Alkylation Reactions

G start Start N-Alkylation Reaction check_completion Monitor Reaction (TLC / LC-MS) start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete No side_products Problem: Side Products Observed check_completion->side_products Yes, but... complete Reaction Complete check_completion->complete Yes solve_incomplete Increase Reactivity: - Stronger Base/Solvent - More Reactive Halide - Increase Temperature incomplete->solve_incomplete solve_side Improve Selectivity: - Lower Temperature - Slow Addition of Reagent - Adjust Stoichiometry side_products->solve_side purify Work-up & Purification complete->purify solve_incomplete->check_completion solve_side->check_completion

Caption: A decision tree for troubleshooting common N-alkylation issues.

Logical Relationship of Reductive Amination Components

G sub_amine Pyrrolidinyl Piperidine (Amine) intermediate Iminium Ion Intermediate sub_amine->intermediate sub_carbonyl Aldehyde or Ketone sub_carbonyl->intermediate water Water (byproduct) intermediate->water + product N-Alkylated Product (Tertiary Amine) intermediate->product Reduction reducer Selective Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Caption: Key components and pathway of a reductive amination reaction.

References

Optimizing reaction conditions for the synthesis of 4-substituted piperidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-substituted piperidines.

Troubleshooting Guides

Problem 1: Low or No Yield

Question: My reaction to synthesize a 4-substituted piperidine has a very low yield or did not produce any of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of 4-substituted piperidines can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Below is a systematic guide to help you identify and resolve the issue.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting start Low or No Yield Observed check_sm 1. Verify Starting Material Quality - Purity (NMR, LC-MS) - Stability of Reagents - Anhydrous Solvents/Reagents? start->check_sm check_conditions 2. Review Reaction Conditions - Temperature - Reaction Time - Atmosphere (Inert?) - Stirring/Mixing check_sm->check_conditions If materials are pure sub_sm Action: - Repurify starting materials - Use fresh reagents/solvents - Dry solvents rigorously check_sm->sub_sm check_reagents 3. Evaluate Reagent Stoichiometry & Addition - Correct Equivalents? - Order of Addition Correct? - Catalyst Loading Optimal? check_conditions->check_reagents If conditions are correct sub_conditions Action: - Optimize temperature (screen range) - Adjust reaction time (TLC/LC-MS monitoring) - Ensure inert atmosphere (N2/Ar) check_conditions->sub_conditions side_reactions 4. Investigate Potential Side Reactions - Dimerization? - Partial Reduction? - Elimination? check_reagents->side_reactions If stoichiometry is correct sub_reagents Action: - Vary catalyst loading - Change order of addition - Titrate active reagents (e.g., organometallics) check_reagents->sub_reagents purification 5. Assess Work-up & Purification - Product Lost During Extraction? - Degradation on Silica Gel? - Correct pH? side_reactions->purification If side products are minimal sub_side Action: - Adjust concentration (for dimerization) - Modify catalyst or reducing agent - Use non-coordinating base side_reactions->sub_side solution Solution Found purification->solution If purification is optimized sub_purification Action: - Modify extraction pH - Use alternative purification (e.g., crystallization, distillation, or different stationary phase) - Check for product volatility purification->sub_purification

Caption: Troubleshooting workflow for low or no reaction yield.

Problem 2: Presence of Significant Side Products

Question: My reaction produces the desired 4-substituted piperidine, but I am observing significant, difficult-to-separate side products. How can I minimize their formation?

Answer: The formation of side products is a common challenge. The nature of the side product can often provide clues about how to adjust the reaction conditions.

Common Side Reactions and Mitigation Strategies

Synthetic Route Common Side Product(s) Potential Cause Suggested Solution(s)
Pyridine Hydrogenation Partially hydrogenated intermediates (e.g., tetrahydropyridines)Incomplete reaction; catalyst poisoning.[1]Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.[2]
Dimerization productsFormation of reactive radical anion intermediates, especially in electrochemical reductions.[1][3]Modify the solvent or catalyst system. For electrochemical methods, adjusting the current density and electrode material can help.[3]
Reductive Amination Over-alkylation of the amineUse of excess alkylating agent or insufficiently reactive carbonyl.Use a 1:1 stoichiometry of the amine and carbonyl. Consider using a less reactive reducing agent that favors imine formation before reduction.[4][5]
Aldol condensation of the carbonyl starting materialBasic reaction conditions.Perform the reaction under neutral or slightly acidic conditions. Add the reducing agent after imine formation is complete.
Dieckmann Condensation β-elimination of the piperidone productStrongly alkaline conditions.[6][7]Use a milder base or carefully control the reaction temperature and time.
Intermolecular Claisen condensationHigh concentration.Perform the reaction under high dilution conditions to favor the intramolecular cyclization.

Frequently Asked Questions (FAQs)

Synthesis Strategy and Reagent Selection

Q1: What are the most common methods for synthesizing 4-substituted piperidines?

A1: The most prevalent methods include:

  • Catalytic Hydrogenation of Pyridines: This is a direct and atom-economical method, often employing catalysts based on rhodium, ruthenium, or nickel under hydrogen pressure.[2][8]

  • Reductive Amination: This versatile method involves the reaction of a dicarbonyl compound with an amine, followed by reduction to form the piperidine ring. It allows for the introduction of various substituents.[5][9]

  • Cyclization Reactions: Methods like the aza-Prins cyclization offer stereoselective routes to complex piperidines from acyclic precursors.[10][11]

  • Functionalization of 4-Piperidones: 4-Piperidones are valuable intermediates that can be synthesized via methods like the Dieckmann condensation and subsequently functionalized at the 4-position.[6][12]

Q2: How do I choose the right protecting group for my piperidine synthesis?

A2: The choice of a nitrogen protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

Common Nitrogen Protecting Groups and Their Deprotection Conditions

Protecting Group Abbreviation Stability Common Deprotection Reagents
tert-ButoxycarbonylBocStable to hydrogenolysis and mild base. Labile to strong acid.[13]Trifluoroacetic acid (TFA), HCl in dioxane.[13][14]
BenzyloxycarbonylCbz or ZStable to acid and base. Labile to hydrogenolysis.[13]H₂, Pd/C; HBr in acetic acid.[13][14]
9-FluorenylmethyloxycarbonylFmocStable to acid and hydrogenolysis. Labile to base.[13]20-50% piperidine in DMF.[13][14]
TosylTsVery stable to a wide range of conditions.Strong reducing agents (e.g., sodium in liquid ammonia) or strong acid (HBr).[14]

Logical Flow for Protecting Group Strategy

ProtectingGroup start Need to Protect Piperidine Nitrogen? reaction_conditions Analyze Subsequent Reaction Conditions start->reaction_conditions Yes no_protection Proceed without Protection start->no_protection No acidic_cond Acidic Conditions? reaction_conditions->acidic_cond basic_cond Basic Conditions? acidic_cond->basic_cond No use_fmoc Consider Fmoc Group acidic_cond->use_fmoc Yes reductive_cond Reductive Conditions (H₂)? basic_cond->reductive_cond No use_boc Consider Boc Group basic_cond->use_boc Yes reductive_cond->use_boc No use_cbz Consider Cbz Group reductive_cond->use_cbz Yes

Caption: Decision process for selecting a nitrogen protecting group.

Optimization of Reaction Conditions

Q3: How can I optimize the catalytic hydrogenation of a substituted pyridine?

A3: Optimizing pyridine hydrogenation involves balancing reactivity with selectivity. Key parameters to consider are the choice of catalyst, solvent, temperature, and hydrogen pressure.

Comparison of Catalysts for Pyridine Hydrogenation

Catalyst Typical Conditions Yield (%) Notes Reference
Rh₂O₃5 bar H₂, 40 °C, TFE>99Effective for a broad range of functionalized pyridines under mild conditions.[2]
Rh/KB (electrocatalytic)Ambient temp. & pressure, AEM electrolyzer98High energy efficiency and avoids high pressure H₂ gas.[3][15][3][15]
Ru/PDVB1.0 MPa H₂, 100 °C, H₂O~95A robust catalyst for hydrogenation in water.[8]
Ru-Pd/Ac3.0 MPa H₂, 100 °C>99Highly active and selective for pyridine and methylpyridines.[16]

Q4: What are the key parameters to optimize in a reductive amination reaction?

A4: The success of a reductive amination hinges on the efficient formation of the imine or enamine intermediate followed by its reduction.

Key Optimization Parameters for Reductive Amination

Parameter Considerations
Reducing Agent NaBH(OAc)₃ (STAB): Mild and often used for a one-pot procedure as it does not readily reduce aldehydes/ketones.[17]
NaBH₃CN: Effective at slightly acidic pH; toxic.[17]
NaBH₄: Stronger reductant; usually added after imine formation is confirmed to avoid reducing the starting carbonyl.[17]
pH Slightly acidic conditions (pH 4-6) are often optimal for imine formation. This can be achieved by adding a small amount of acetic acid.
Solvent Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used, especially with STAB. Methanol is often used with NaBH₃CN or NaBH₄.[17]
Additives Lewis acids like Ti(Oi-Pr)₄ can be used to facilitate imine formation, especially with less reactive ketones.
Purification

Q5: I am having difficulty purifying my 4-substituted piperidine. What strategies can I use?

A5: Piperidines can be challenging to purify due to their basicity and sometimes high water solubility.

  • Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen. Extract your crude product into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to regenerate the free amine, which can then be extracted into an organic solvent.

  • Chromatography:

    • Reverse-Phase Chromatography: This can be effective for polar piperidine derivatives.

    • Normal-Phase (Silica Gel) Chromatography: Tailing is a common issue due to the interaction of the basic nitrogen with acidic silica. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the eluent.

  • Crystallization: If your product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. Consider forming a salt (e.g., hydrochloride or tartrate) which may have better crystalline properties.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the amine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in an anhydrous solvent such as dichloroethane (DCE) or THF, add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.[18]

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.0-1.1 eq) to liberate the free amine.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

General Protocol for Catalytic Hydrogenation of a Pyridine Derivative
  • In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., trifluoroethanol (TFE), methanol, or water).[2][8]

  • Add the catalyst (e.g., Rh₂O₃, 0.5-5 mol%) to the solution.[2]

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) with vigorous stirring.[2][8]

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst, washing with the reaction solvent.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

References

Technical Support Center: Purification of 4-((1H-pyrrol-1-yl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-((1H-pyrrol-1-yl)methyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: 4-(Aminomethyl)piperidine and 2,5-dimethoxytetrahydrofuran (a common precursor to pyrrole).

  • Over-alkylation Products: Bis-alkylation of the pyrrole nitrogen or the piperidine nitrogen if it is unprotected.

  • By-products from Reductive Amination: If synthesizing via reductive amination of pyrrole-2-carboxaldehyde and 4-(aminomethyl)piperidine, imine intermediates or over-reduced products may be present.

  • Solvent Adducts: Impurities formed from reactions with the solvent, especially under harsh conditions.

  • Degradation Products: The pyrrole ring can be sensitive to strong acids and oxidizing agents.

Q2: My crude product is an oil. How can I induce crystallization?

A2: If your purified this compound is an oil, you can try several techniques to induce crystallization:

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, pentane) until turbidity persists. Allow the solution to stand, or gently warm until clear and then cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to a supersaturated solution of your compound.

  • Salt Formation: Convert the basic piperidine nitrogen to a salt, such as a hydrochloride or maleate salt, which often have higher melting points and are more crystalline. For instance, adding ethereal maleic acid to an ether solution of the free base can yield the maleate salt, which can then be recrystallized.[1]

Q3: I am seeing significant tailing of my product on the silica gel column. What can I do to improve the peak shape?

A3: Tailing of basic compounds like piperidines on silica gel is a common issue due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia (e.g., in methanol), into your eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a deactivated silica gel.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) can be an effective alternative.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Step
Product is highly polar and strongly adsorbed to the silica gel. Gradually increase the polarity of the eluent. A common solvent system is a gradient of methanol in dichloromethane. If the product still does not elute, consider adding a small percentage of a stronger, more polar solvent like isopropanol.
Product is streaking on the column. As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent to reduce interaction with the silica.
Product is co-eluting with a close-running impurity. Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation. Try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A shallower gradient during column chromatography may also improve separation.
Product degradation on silica gel. The pyrrole ring can be sensitive. If you suspect degradation, minimize the time the compound spends on the column by using flash chromatography. Alternatively, switch to a less acidic stationary phase like neutral alumina.
Problem 2: Impure Fractions After Acid-Base Extraction
Potential Cause Troubleshooting Step
Incomplete extraction from the organic layer. Ensure the aqueous acid solution is of sufficient concentration and volume to protonate all the basic product. Perform multiple extractions (e.g., 3x) with the acidic solution to ensure complete transfer to the aqueous layer.
Emulsion formation during extraction. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the emulsion through a pad of celite.
Neutral impurities carried over into the aqueous layer. After separating the acidic aqueous layer containing the protonated product, wash it with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any entrained neutral impurities before basifying.
Incomplete basification before back-extraction. After acid extraction, ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like NaOH or K₂CO₃ before back-extracting the free base into an organic solvent. Check the pH with litmus paper.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M hydrochloric acid (HCl). Repeat the extraction two more times.

  • Combine the acidic aqueous layers. Wash the combined aqueous layer with DCM or ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a base such as 3M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃).

  • Extract the now basic aqueous layer with DCM or ethyl acetate. Repeat the extraction two more times.

  • Combine the organic layers containing the purified free base.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Silica Gel Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Start with a non-polar eluent (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in DCM. Add 0.1-1% triethylamine to the eluent mixture to prevent tailing.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Column Chromatography Eluent Systems

Stationary Phase Mobile Phase Gradient Modifier Notes
Silica GelDichloromethane (DCM) to 10% Methanol in DCM0.5% TriethylamineA standard system for basic amines.
Silica GelPetroleum Ether / Ethyl Acetate (gradient)1% TriethylamineUseful if the compound is less polar.
Neutral AluminaDichloromethane / Methanol (gradient)NoneAlumina is less acidic and may not require a basic modifier.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve acid_extraction Acid Extraction (e.g., 1M HCl) dissolve->acid_extraction separate_layers1 Separate Layers acid_extraction->separate_layers1 organic_impurities Organic Layer (Neutral/Acidic Impurities) separate_layers1->organic_impurities Discard aqueous_product Aqueous Layer (Protonated Product) separate_layers1->aqueous_product basify Basify (e.g., NaOH) aqueous_product->basify back_extraction Back-Extraction (e.g., DCM) basify->back_extraction separate_layers2 Separate Layers back_extraction->separate_layers2 aqueous_waste Aqueous Layer (Waste) separate_layers2->aqueous_waste Discard organic_product Organic Layer (Free Base) separate_layers2->organic_product dry_concentrate Dry and Concentrate organic_product->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

column_chromatography_workflow crude Crude Product load Load onto Silica Gel Column crude->load elute Elute with Solvent Gradient (+ Basic Modifier) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Pure impure Impure Fractions tlc->impure Impure concentrate Concentrate combine->concentrate pure Purified Product concentrate->pure

Caption: Workflow for Column Chromatography Purification.

References

Overcoming solubility issues of pyrrole-piperidine compounds in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with pyrrole-piperidine compounds during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: My pyrrole-piperidine compound is precipitating out of solution during my cell-based assay. What are the likely causes?

A1: Compound precipitation in aqueous-based cell culture media is a common issue for poorly soluble molecules. The primary reasons include:

  • Low Aqueous Solubility: The inherent physicochemical properties of your specific pyrrole-piperidine analog may lead to poor solubility in the high-salt, neutral pH environment of cell culture media.

  • Solvent Shock: When a compound stock solution (typically in 100% DMSO) is diluted into an aqueous buffer or media, the rapid change in solvent polarity can cause the compound to crash out of solution. This is a common phenomenon known as "solvent shock."

  • High Final Concentration: The desired final concentration of your compound in the assay may exceed its maximum aqueous solubility.

  • Interaction with Media Components: Components in the cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[1] However, the tolerance can vary between cell lines. It is crucial to run a vehicle control (media with the same final DMSO concentration) to assess the impact of the solvent on your specific cell line.

Q3: Can I use sonication to redissolve my precipitated compound?

A3: While sonication can be used to aid initial dissolution in a suitable solvent, it is generally not recommended to rescue a compound that has precipitated in your final assay plate. The high energy from sonication can potentially degrade the compound or affect cell viability. It is better to optimize the formulation to prevent precipitation in the first place.

Q4: How can I determine the aqueous solubility of my pyrrole-piperidine compound?

A4: A standard method for determining aqueous solubility is the shake-flask method.[2] This involves adding an excess of the compound to a buffered aqueous solution at a specific pH (e.g., pH 7.4 for physiological relevance), agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.[2][3]

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving solubility issues with pyrrole-piperidine compounds in your assays.

Logical Flow for Troubleshooting Solubility Issues

Troubleshooting_Solubility start Compound Precipitation Observed check_solubility Is the aqueous solubility known? start->check_solubility determine_solubility Determine Thermodynamic Solubility (e.g., Shake-Flask Method) check_solubility->determine_solubility No compare_concentration Is Assay [C] > Solubility Limit? check_solubility->compare_concentration Yes determine_solubility->compare_concentration lower_concentration Lower Assay Concentration compare_concentration->lower_concentration Yes check_stock Review Stock Solution & Dilution Protocol compare_concentration->check_stock No success Problem Resolved lower_concentration->success optimize_formulation Optimize Formulation Strategy optimize_formulation->success failure Persistent Precipitation optimize_formulation->failure check_stock->optimize_formulation contact_support Contact Technical Support for Further Assistance failure->contact_support

Caption: A flowchart outlining the steps to troubleshoot compound precipitation in assays.

Solubility Enhancement Strategies

If your assay concentration is close to or exceeds the compound's aqueous solubility, consider the following formulation strategies.

StrategyDescriptionKey Considerations
pH Adjustment For pyrrole-piperidine compounds with ionizable groups, adjusting the pH of the stock solution buffer can significantly improve solubility.[4] Many nitrogen-containing heterocycles are basic and will be more soluble at a lower pH.Ensure the final pH is compatible with your assay system. A significant change in pH can affect cell viability or enzyme activity.
Co-solvents Using a water-miscible organic solvent other than DMSO can enhance solubility. Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]The final concentration of the co-solvent must be tested for assay compatibility and potential toxicity.
Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility.The critical micelle concentration (CMC) of the surfactant must be considered. Surfactants can also interfere with certain assay readouts.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[6][7]The type of cyclodextrin (α, β, γ) and its derivatives should be optimized for your specific compound.
Lipid-Based Formulations For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective, particularly for in vivo studies.[6][8]These formulations are more complex to prepare and may not be suitable for all in vitro assays.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of a pyrrole-piperidine compound in an aqueous buffer.

  • Preparation of Buffer: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4). Ensure the pH is verified at the experimental temperature (e.g., 37°C).[3]

  • Compound Addition: Add an excess amount of the solid pyrrole-piperidine compound to a known volume of the buffer in a sealed container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 37°C) using an orbital shaker.[2] Collect samples of the supernatant at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to determine when equilibrium is reached.[3]

  • Sample Preparation: At each time point, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the concentration versus time. The point at which the concentration plateaus indicates that equilibrium has been reached, and this concentration is the thermodynamic solubility.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start: Solubility Determination step1 Prepare Buffer (e.g., PBS pH 7.4) start->step1 step2 Add Excess Solid Compound to Buffer step1->step2 step3 Agitate at Constant Temperature (e.g., 37°C) step2->step3 step4 Sample Supernatant at Time Points (2, 4, 8, 24, 48, 72h) step3->step4 step5 Centrifuge Samples to Pellet Solid step4->step5 step6 Analyze Supernatant by HPLC or LC-MS/MS step5->step6 step7 Plot Concentration vs. Time step6->step7 end Determine Equilibrium Solubility from Plateau step7->end

Caption: A workflow diagram illustrating the key steps in determining thermodynamic solubility.

Signaling Pathway Context

Many pyrrole-piperidine derivatives are developed as kinase inhibitors.[1][9][10] Understanding the target signaling pathway is crucial for assay design and data interpretation. Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway that is often targeted by such inhibitors.

Generic Kinase Inhibitor Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor Pyrrole-Piperidine Kinase Inhibitor Inhibitor->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Caption: A simplified diagram of an RTK signaling pathway and the inhibitory action of a kinase inhibitor.

References

Troubleshooting guide for the synthesis of N-substituted piperidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-substituted piperidines. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted piperidines?

A1: The most prevalent methods for the synthesis of N-substituted piperidines include:

  • N-Alkylation: This involves the reaction of a piperidine with an alkyl halide. It is a straightforward method but can be prone to overalkylation, resulting in the formation of quaternary ammonium salts.[1][2]

  • Reductive Amination: This two-step, one-pot process involves the reaction of a piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-substituted piperidine. This method offers good control and avoids overalkylation.[3][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form N-aryl or N-heteroaryl piperidines from aryl/heteroaryl halides or triflates. It is a powerful method for constructing C-N bonds with aromatic systems.[5][6]

Q2: My N-alkylation reaction is giving a low yield. What are the potential causes and solutions?

A2: Low yields in N-alkylation reactions can stem from several factors:

  • Poor leaving group on the alkylating agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[2] Consider switching to a more reactive alkyl halide.

  • Steric hindrance: If either the piperidine or the alkyl halide is sterically hindered, the reaction rate can be significantly reduced. Increasing the reaction temperature or using a less sterically hindered reagent may help.

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time.

  • Side reactions: The formation of byproducts, such as elimination products from the alkyl halide, can reduce the yield of the desired product.[2] Using a non-nucleophilic base or optimizing the reaction temperature can minimize these side reactions.

  • Formation of quaternary ammonium salts: Overalkylation is a common issue.[1] Using an excess of the piperidine relative to the alkyl halide can help to minimize this. A slow, controlled addition of the alkylating agent is also recommended.[1]

Q3: I am observing multiple spots on my TLC after a reductive amination reaction. What are the likely side products?

A3: Multiple spots on a TLC plate after reductive amination could indicate the presence of:

  • Unreacted starting materials: The piperidine or the aldehyde/ketone may not have fully reacted.

  • Iminium ion intermediate: If the reduction step is incomplete, the intermediate iminium ion may be present.

  • Alcohol from aldehyde/ketone reduction: The reducing agent can sometimes reduce the starting carbonyl compound to the corresponding alcohol, especially with more reactive reducing agents like sodium borohydride.[7] Using a milder reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride can prevent this.[4]

  • Over-alkylation products (less common): While less common than in direct alkylation, some side reactions leading to more complex products can occur.

Q4: How can I purify my N-substituted piperidine product?

A4: Purification strategies depend on the properties of your product and the impurities present:

  • Extraction: If the product is a free base, it can often be extracted from an aqueous solution into an organic solvent after basifying the reaction mixture. This is useful for removing water-soluble impurities and salts.[1]

  • Column Chromatography: Silica gel chromatography is a very common and effective method for purifying N-substituted piperidines. The choice of eluent will depend on the polarity of your compound.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.

  • Distillation: For liquid products with sufficient thermal stability, distillation can be a viable purification technique.

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination of Piperidine

Possible Causes & Solutions

CauseRecommended Solution
Inactive Catalyst The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst and ligands.
Inappropriate Ligand The choice of phosphine ligand is critical and substrate-dependent.[6] For sterically hindered aryl halides or amines, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.[8]
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used.[5] Other bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs2CO3) can also be effective depending on the specific substrates.
Low Reaction Temperature Buchwald-Hartwig aminations often require elevated temperatures (typically 80-110 °C).[6] If the yield is low, consider increasing the reaction temperature.
Solvent Effects Toluene and dioxane are common solvents.[6] The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield.
Issue 2: Formation of Quaternary Ammonium Salt in N-Alkylation

Possible Causes & Solutions

CauseRecommended Solution
Excess Alkyl Halide The N-alkylated piperidine product can react further with the alkyl halide to form a quaternary ammonium salt.[1] Use a stoichiometric excess of the piperidine (e.g., 1.5 to 2 equivalents) relative to the alkyl halide.
Rapid Addition of Alkyl Halide Adding the alkyl halide all at once can create localized high concentrations, favoring overalkylation. Add the alkyl halide slowly to the solution of the piperidine, for example, using a syringe pump.[1]
High Reaction Temperature Higher temperatures can increase the rate of the second alkylation. If possible, run the reaction at a lower temperature for a longer period.

Experimental Protocols

Protocol 1: Reductive Amination of Piperidine with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the piperidine and the aldehyde to the chosen solvent (DCM or DCE).

  • If the amine salt is used, add a base (e.g., triethylamine) to liberate the free amine.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction may be exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of Piperidine with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • Piperidine (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable palladium precatalyst

  • XPhos or another suitable phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source, the phosphine ligand, and the sodium tert-butoxide.

  • Add the anhydrous solvent (toluene or dioxane) to the flask.

  • Add the aryl bromide and the piperidine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reducing Agent on Reductive Amination Yield
EntryAldehydeAmineReducing AgentSolventYield (%)Reference
1BenzaldehydePiperidineNaBH(OAc)₃DCE95[9]
2BenzaldehydePiperidineNaBH₃CNMeOH92[9]
3BenzaldehydePiperidineBorane-PyridineEtOH89[7]
44-NitrobenzaldehydePiperidineBorane-PyridineEtOH65[7]
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
EntryAryl HalideLigandBaseSolventTemp (°C)Yield (%)Reference
14-ChlorotolueneXPhosNaOtBuToluene10098[10]
24-BromoanisoleBINAPNaOtBuToluene8093[2]
32-BromopyridineDavePhosK₃PO₄Dioxane10085N/A
44-ChlorobenzonitrileRuPhosK₂CO₃t-BuOH11091N/A

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product in N-Substituted Piperidine Synthesis reaction_type Identify Synthesis Method start->reaction_type n_alkylation N-Alkylation reaction_type->n_alkylation Alkylation reductive_amination Reductive Amination reaction_type->reductive_amination Reductive Am. buchwald_hartwig Buchwald-Hartwig reaction_type->buchwald_hartwig Buchwald-Hartwig check_overalkylation Check for Quaternary Salt Formation (e.g., by NMR, MS) n_alkylation->check_overalkylation check_side_products Identify Side Products (e.g., alcohol from carbonyl reduction) reductive_amination->check_side_products check_catalyst Catalyst/Ligand/Base Issue? buchwald_hartwig->check_catalyst solution_overalkylation Use excess piperidine Slowly add alkyl halide check_overalkylation->solution_overalkylation Yes check_reagents Check Reagent Reactivity (e.g., leaving group) check_overalkylation->check_reagents No purification Purify Product (Chromatography, Crystallization, etc.) solution_overalkylation->purification solution_reagents Use more reactive alkyl halide (I > Br > Cl) check_reagents->solution_reagents Poor check_reagents->purification Good solution_reagents->purification solution_side_products Use milder reducing agent (e.g., NaBH(OAc)3) check_side_products->solution_side_products Yes check_imine_formation Incomplete Imine Formation? check_side_products->check_imine_formation No solution_side_products->purification solution_imine_formation Add catalytic acid Increase reaction time before reduction check_imine_formation->solution_imine_formation Yes check_imine_formation->purification No solution_imine_formation->purification solution_catalyst Screen different ligands/bases Ensure inert atmosphere check_catalyst->solution_catalyst Yes check_temp Reaction Temperature Too Low? check_catalyst->check_temp No solution_catalyst->purification solution_temp Increase reaction temperature check_temp->solution_temp Yes check_temp->purification No solution_temp->purification

Caption: Troubleshooting workflow for N-substituted piperidine synthesis.

Reaction_Pathways cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination cluster_buchwald_hartwig Buchwald-Hartwig Amination piperidine1 Piperidine product1 N-Alkylpiperidine piperidine1->product1 + R-X - HX alkyl_halide Alkyl Halide (R-X) alkyl_halide->product1 piperidine2 Piperidine iminium Iminium Ion piperidine2->iminium + R'R''C=O - H2O carbonyl Aldehyde/Ketone (R'R''C=O) carbonyl->iminium product2 N-Alkylpiperidine iminium->product2 [Reduction] (e.g., NaBH(OAc)3) piperidine3 Piperidine product3 N-Arylpiperidine piperidine3->product3 + Ar-X - HX aryl_halide Aryl Halide (Ar-X) aryl_halide->product3 Pd Catalyst, Ligand, Base

Caption: Key reaction pathways for the synthesis of N-substituted piperidines.

References

Side-reaction products in the synthesis of 4-((1H-pyrrol-1-yl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((1H-pyrrol-1-yl)methyl)piperidine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

The synthesis of this compound, commonly achieved through the N-alkylation of pyrrole with a suitable 4-substituted piperidine, can be prone to several side-reactions. This guide will help you identify and address these issues.

Primary Synthetic Route: N-Alkylation of Pyrrole

The most direct route involves the deprotonation of pyrrole with a strong base, followed by nucleophilic attack on a 4-(halomethyl)piperidine derivative. A common variation of this procedure is outlined below.

Experimental Protocol: N-Alkylation of Pyrrole

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-(Chloromethyl)piperidine hydrochloride (or the corresponding tosylate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of pyrrole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)piperidine hydrochloride (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents, if starting from the hydrochloride salt to liberate the free base in situ) in anhydrous DMF dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Issues and Solutions

Issue IDProblemPotential Cause(s)Recommended Solution(s)
01 Low or No Product Formation - Incomplete deprotonation of pyrrole.- Inactive alkylating agent.- Insufficient reaction time or temperature.- Ensure the sodium hydride is fresh and handled under strictly anhydrous conditions.- Confirm the integrity of the 4-(halomethyl)piperidine.- Increase reaction time and/or temperature (e.g., 50-60 °C), monitoring carefully for decomposition.
02 Presence of Multiple Products (Isomers) - C-alkylation of pyrrole: The pyrrolide anion is an ambident nucleophile, and alkylation can occur at the carbon atoms (C2 and C3) of the pyrrole ring in addition to the desired N-alkylation.[1]- Use of a more polar, aprotic solvent like DMF or DMSO generally favors N-alkylation.[1]- The choice of counter-ion to the pyrrolide can influence the N/C alkylation ratio. Softer cations tend to favor N-alkylation.[1]
03 High Molecular Weight Impurities - Over-alkylation of piperidine: The nitrogen of the piperidine ring can be alkylated by another molecule of 4-(chloromethyl)piperidine, leading to the formation of a quaternary ammonium salt or dimeric/polymeric byproducts.- Use a piperidine starting material with a protecting group on the nitrogen (e.g., Boc-protected 4-(chloromethyl)piperidine). The protecting group can be removed in a subsequent step.- Use a slow addition of the alkylating agent to maintain a low concentration and minimize this side reaction.[2]
04 Unreacted Starting Materials - Insufficient equivalents of base or alkylating agent.- Reaction not driven to completion.- Ensure accurate stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the base and alkylating agent.- Extend the reaction time and/or gently heat the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-reaction in this synthesis?

A1: The most prevalent side-reaction is the C-alkylation of the pyrrole ring.[1] The pyrrolide anion can react at either the nitrogen or the carbon atoms, leading to a mixture of N-alkylated and C-alkylated products. The ratio of these products is highly dependent on the reaction conditions.

Q2: How can I favor N-alkylation over C-alkylation?

A2: To promote N-alkylation, it is recommended to use polar aprotic solvents such as DMF or DMSO.[1] Additionally, the choice of the base and the resulting counter-ion can influence the selectivity. Generally, using sodium or potassium hydride, which generates a more "free" pyrrolide anion in polar solvents, favors N-alkylation.[1]

Q3: My reaction is complete, but I am having trouble purifying the product. What do you recommend?

A3: Purification is typically achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. The addition of a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to prevent the product from tailing on the acidic silica gel.

Q4: Can I use a different base instead of sodium hydride?

A4: Yes, other strong bases can be used to deprotonate pyrrole. Potassium hydroxide (KOH) in DMSO or potassium carbonate (K2CO3) in DMF at elevated temperatures are viable alternatives.[3] However, the reaction conditions, particularly temperature and reaction time, may need to be optimized for these bases.

Q5: Is it necessary to protect the piperidine nitrogen?

A5: While the reaction can be performed without a protecting group on the piperidine nitrogen, using a protected starting material such as N-Boc-4-(chloromethyl)piperidine is highly recommended. This prevents the side-reaction of over-alkylation at the piperidine nitrogen, which can lead to the formation of hard-to-remove impurities. The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).

Visualizing Reaction Pathways

To better understand the synthetic process and potential side-reactions, the following diagrams illustrate the key pathways.

Synthesis_Pathway Pyrrole Pyrrole Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide + NaH - H₂ NaH NaH Main_Product This compound (N-Alkylation Product) Pyrrolide->Main_Product N-attack C_Alkylation C-Alkylated Pyrrole-Piperidine (Side-Product) Pyrrolide->C_Alkylation C-attack Piperidine_Cl 4-(Chloromethyl)piperidine (or protected derivative) Piperidine_Cl->Main_Product Over_Alkylation Piperidine Dimer/Polymer (Side-Product) Piperidine_Cl->Over_Alkylation + Piperidine Troubleshooting_Workflow Start Experiment Start Check_Reagents Verify Reagent Quality (NaH, Pyrrole, Alkylating Agent) Start->Check_Reagents Reaction_Setup Anhydrous Conditions? Inert Atmosphere? Check_Reagents->Reaction_Setup No_Product Low/No Product Reaction_Setup->No_Product No Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Reaction_Setup->Optimize_Conditions Yes No_Product->Check_Reagents Isomers Mixture of Isomers Check_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Isomers->Check_Solvent High_MW High MW Impurities Protect_Piperidine Use N-Protected Piperidine High_MW->Protect_Piperidine Optimize_Conditions->Isomers Optimize_Conditions->High_MW Successful_Synthesis Successful Synthesis Optimize_Conditions->Successful_Synthesis Check_Solvent->Successful_Synthesis Protect_Piperidine->Successful_Synthesis

References

Enhancing the stability of 4-((1H-pyrrol-1-yl)methyl)piperidine for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the stability of 4-((1H-pyrrol-1-yl)methyl)piperidine for in vivo studies. The following information is based on established principles for related heterocyclic compounds and should be adapted based on specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of instability for this compound?

A1: The instability of this compound can arise from its constituent chemical moieties: the pyrrole ring and the piperidine ring.

  • Pyrrole Ring: Pyrrole and its derivatives can be susceptible to oxidation, especially when exposed to air and light.[1] The electron-rich nature of the ring makes it reactive towards electrophiles and acidic conditions.

  • Piperidine Ring: While generally stable, the piperidine nitrogen is basic and can react with acids. The ring can also undergo enzymatic metabolism in vivo. A common degradation pathway for piperidine and other nitrogenous heterocycles in biological systems can involve C-N bond cleavage.[2][3]

  • General Sensitivity: Like many organic materials, the compound may be sensitive to heat, moisture, and light, which can accelerate degradation.[1]

Q2: How should I properly store and handle the solid compound?

A2: Due to its potential sensitivity to air and moisture, this compound should be handled as an air-sensitive compound.[1][4]

  • Storage: Store the compound in a tightly sealed amber vial to protect it from light and moisture.[1] For long-term storage, keeping it in an inert atmosphere (e.g., inside a glove box or a desiccator filled with argon or nitrogen) is highly recommended.[1][5]

  • Handling: Weighing and preparing solutions should ideally be done under an inert atmosphere, for instance, in a glove box.[5][6] If a glove box is unavailable, minimize the compound's exposure to the ambient atmosphere as much as possible. Use clean, dry glassware and equipment to prevent contamination with moisture.[4][7]

Q3: My in vivo results are inconsistent. Could compound instability be the cause?

A3: Yes, inconsistent in vivo results are a common consequence of compound instability. Degradation can occur at multiple stages:

  • During Formulation: The compound may degrade upon dissolution in the vehicle, especially if the vehicle is aqueous or has an unfavorable pH.

  • Post-Administration: The compound can degrade in the gastrointestinal tract (if administered orally) or be rapidly metabolized upon entering systemic circulation.

  • During Sample Analysis: The compound might degrade in collected biological samples (plasma, tissue homogenates) before or during analytical procedures.

It is crucial to assess the compound's stability in the formulation vehicle and in biological matrices to ensure data reliability.

Troubleshooting Guides

Issue 1: Low or No Systemic Exposure After Oral Dosing

If you observe poor bioavailability after oral administration, consider the following potential causes and solutions.

  • Potential Cause: Degradation in the acidic environment of the stomach.

  • Troubleshooting Steps:

    • Assess Acid Stability: Perform an in vitro stability test in simulated gastric fluid (e.g., pH 1.2-2.0).

    • Formulation Strategy: If the compound is acid-labile, consider formulation strategies such as enteric-coated capsules or co-administration with a pH-modifying agent.[8] Encapsulation can act as a barrier between the active ingredient and the environment.[8]

  • Potential Cause: Poor aqueous solubility limiting absorption.

  • Troubleshooting Steps:

    • Determine Solubility: Measure the compound's solubility in aqueous buffers at different pH values.

    • Formulation Strategy: If solubility is low, explore solubility-enhancement techniques. Complexation with cyclodextrins, which can encapsulate the molecule to improve solubility and stability, is a common approach.[9][10][11] Other options include creating amorphous solid dispersions or using lipid-based formulations.[11]

Issue 2: Rapid Clearance or High Variability in Pharmacokinetic (PK) Studies

High variability or unexpectedly rapid clearance can indicate metabolic instability.

  • Potential Cause: Rapid metabolism by liver enzymes (e.g., cytochrome P450s). The pyrrole and piperidine rings are potential sites for metabolic modification.

  • Troubleshooting Steps:

    • In Vitro Metabolism Assay: Assess the compound's stability in liver microsomes or hepatocytes to determine its intrinsic metabolic clearance rate.

    • Structural Modification: If metabolic liability is confirmed, medicinal chemistry efforts may be needed to modify the structure at the metabolic "hotspot" to improve stability. This could involve introducing substituents on the piperidine or pyrrole skeleton.[12]

    • Alternative Administration Route: Consider administration routes that bypass first-pass metabolism, such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) injection.[13]

Experimental Protocols and Data

Protocol 1: Forced Degradation Study

A forced degradation study helps identify the conditions under which the compound is unstable.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in an organic solvent like acetonitrile or methanol.

  • Stress Conditions: Dilute the stock solution into different aqueous stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: 80°C in neutral buffer (pH 7.4)

    • Photolytic: Expose to UV light (e.g., 254 nm) in neutral buffer

  • Time Points: Incubate samples under these conditions and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acid/base samples, quench the oxidative reaction if necessary, and analyze all samples by a stability-indicating method, typically HPLC-UV or LC-MS, to quantify the remaining parent compound.

Example Data Presentation:

The following table shows hypothetical results from a forced degradation study to illustrate how data can be presented.

Stress ConditionIncubation Time (hours)% Parent Compound Remaining (Hypothetical)Major Degradants Observed (Hypothetical)
0.1 M HCl2445%Degradant A, Degradant B
0.1 M NaOH2492%Minor Degradant C
3% H₂O₂815%Multiple Oxidized Species
80°C (pH 7.4)2488%Minor Degradant D
UV Light (254 nm)465%Degradant E
Protocol 2: Formulation Vehicle Stability Assessment

Methodology:

  • Prepare Formulation: Prepare the dosing formulation of the compound at the intended concentration for the in vivo study. Common vehicles include saline, PBS, or solutions containing solubilizing agents like Tween 80 or cyclodextrins.

  • Incubate: Store the formulation under the same conditions it will experience during the study (e.g., room temperature on the benchtop).

  • Time Points: Collect samples at time points relevant to the duration of your experiment (e.g., 0, 1, 2, 4, and 8 hours).

  • Analysis: Quantify the concentration of the compound at each time point using HPLC or LC-MS. A loss of >10% of the initial concentration typically indicates instability in the vehicle.

Visualizations and Workflows

Caption: A decision tree for troubleshooting in vivo stability issues.

Caption: Experimental workflow for developing a stable formulation.

References

Technical Support Center: Analysis of 4-((1H-pyrrol-1-yl)methyl)piperidine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-((1H-pyrrol-1-yl)methyl)piperidine. The information is tailored to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or an aqueous buffer).[1][2][3] Since the analyte is a basic compound, adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial for obtaining good peak shape and retention.[1][4]

Q2: Why is my peak for this compound tailing?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[5] It is often caused by strong interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.[5] To mitigate this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the analyte protonated and minimize interactions with silanols. Adding 0.1% TFA or formic acid is a common practice.[6][7][8]

  • Column Choice: Use a modern, high-purity silica column with end-capping to reduce the number of accessible silanol groups.

  • Additive Concentration: Insufficient concentration of the mobile phase additive can also lead to tailing.[5]

Q3: My analyte is not retained on the C18 column. What should I do?

If this compound is not retained, it suggests the mobile phase is too strong or the analyte is too polar for the chosen conditions. To increase retention:

  • Decrease Organic Solvent Percentage: Reduce the concentration of acetonitrile in the mobile phase.[9][10]

  • Increase Aqueous Phase Percentage: A higher percentage of the aqueous component will increase retention in reversed-phase chromatography.

  • Consider a Different Stationary Phase: If adjusting the mobile phase is not effective, a more polar stationary phase, such as a cyano or amino-bonded phase, could be considered.[8] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable technique for highly polar compounds.[4][11]

Q4: I am seeing ghost peaks in my chromatogram. What is the cause?

Ghost peaks are extraneous peaks that do not correspond to components in the sample.[12] They can be caused by several factors:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.

  • System Carryover: Residual sample from previous injections can be a source of ghost peaks.[12] Implementing regular washing cycles can help.[13]

  • Degradation of Mobile Phase Components: Some mobile phase additives can degrade over time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing) Interaction with active silanols on the stationary phase.[5] Inappropriate mobile phase pH.[12] Column overload.[12]Add a mobile phase modifier like 0.1% TFA or formic acid.[1] Use a column with a low-silanol activity stationary phase.[14][15] Reduce the injection volume or sample concentration.
Poor Peak Shape (Fronting) Column overload.[12] Sample solvent incompatible with the mobile phase.Reduce the amount of sample injected. Dissolve the sample in the mobile phase whenever possible.
Variable Retention Times Fluctuations in mobile phase composition.[16] Changes in column temperature.[12] Pump malfunctions or leaks.Ensure proper mixing and degassing of the mobile phase.[17] Use a column oven to maintain a stable temperature.[12] Check the pump for leaks and ensure proper functioning of check valves.
High Backpressure Blockage in the column or system. Particulate matter from the sample or mobile phase.[18] Buffer precipitation.[5]Use a guard column and in-line filters.[16] Filter all samples and mobile phases.[17] Ensure the buffer is soluble in the mobile phase composition.
Baseline Noise or Drift Contaminated or improperly prepared mobile phase. Air bubbles in the system.[17] Detector lamp instability.[17]Use high-purity solvents and prepare mobile phases fresh daily.[17] Degas the mobile phase thoroughly.[17] Allow the detector lamp to warm up properly.

Experimental Protocols

Initial HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Method Optimization Strategy
  • Mobile Phase pH Screening: Prepare mobile phases with different additives (e.g., 0.1% formic acid, 10 mM ammonium formate) to evaluate the effect on peak shape and retention.

  • Organic Modifier Selection: Evaluate different organic solvents like methanol in place of acetonitrile to assess changes in selectivity.

  • Gradient Optimization: Adjust the gradient slope and time to achieve optimal separation of the main peak from any impurities.

  • Column Screening: If necessary, screen columns with different stationary phases (e.g., C8, Phenyl, Cyano) to find the best selectivity.[6][7][8]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation cluster_outcome Outcome Problem Chromatographic Problem (e.g., Peak Tailing, Variable Retention Time) MobilePhase Check Mobile Phase - Correct Composition? - Degassed? - Freshly Prepared? Problem->MobilePhase Isolate Column Inspect Column - Correct Type? - Contaminated? - Void? Problem->Column Instrument Verify Instrument Parameters - Flow Rate Correct? - Temperature Stable? - Leaks? Problem->Instrument AdjustMethod Adjust Method Parameters - Modify Mobile Phase pH - Change Gradient Profile - Optimize Temperature MobilePhase->AdjustMethod If Issue Persists PerformMaintenance Perform Maintenance - Flush System - Replace Column/Guard Column - Service Pump Column->PerformMaintenance If Issue Persists Instrument->PerformMaintenance If Issue Persists Resolved Problem Resolved AdjustMethod->Resolved PerformMaintenance->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Optimization_Workflow Start Define Analytical Goal (e.g., Purity, Quantification) InitialMethod Select Initial Conditions - C18 Column - ACN/Water + Modifier Start->InitialMethod Screening Screen Critical Parameters - Mobile Phase pH - Organic Modifier InitialMethod->Screening Optimization Optimize Separation - Gradient Profile - Flow Rate - Temperature Screening->Optimization Validation Method Validation - Specificity - Linearity - Accuracy - Precision Optimization->Validation FinalMethod Final Optimized Method Validation->FinalMethod

Caption: An experimental workflow for HPLC method optimization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyrrole-Piperidine and Indole-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, pyrrole-piperidine and indole-piperidine scaffolds represent two privileged structures, forming the core of numerous biologically active compounds. Their structural similarities, featuring a bicyclic aromatic system linked to a saturated nitrogen-containing heterocycle, have led to their exploration across a wide array of therapeutic areas. This guide provides a comparative overview of their biological activities, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

At a Glance: Pyrrole-Piperidine vs. Indole-Piperidine

FeaturePyrrole-Piperidine CoreIndole-Piperidine Core
Structural Core A five-membered pyrrole ring fused or linked to a six-membered piperidine ring.A nine-membered indole ring (a fusion of a benzene and a pyrrole ring) linked to a six-membered piperidine ring.
Key Biological Activities Anticancer, Anti-inflammatory, Antimicrobial, Analgesic, Antiviral.Anticancer, Anti-inflammatory, Neuroprotective, Anticholinesterase, Antiviral.
Prominent Targets Kinases (e.g., ALK, VEGFR-2), Enzymes (e.g., COX-2).Enzymes (e.g., Cholinesterase, β-secretase), Tubulin, Aromatase.

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of representative pyrrole-piperidine and indole-piperidine compounds from various studies. Direct comparison is facilitated by focusing on common therapeutic areas like anticancer and anti-inflammatory activities.

Table 1: Comparative Anticancer Activity
Compound TypeCompound/DerivativeCancer Cell LineActivity Metric (IC₅₀/GI₅₀ in µM)Reference
Pyrrole-Indole Hybrid Derivative 3hA549 (Non-small cell lung)Potent Tubulin Inhibitor[1]
Pyrrole-Indole Hybrid Derivative 3kT47D (Breast)10.6 (IC₅₀)[1]
Indole Derivative Compound 10bA549 (Non-small cell lung)0.012 (IC₅₀)[2]
Indole Derivative Compound 10bK562 (Leukemia)0.010 (IC₅₀)[2]
Piperidine Derivative Compound 1PC-3 (Prostate)6.3 (GI₅₀)[3]
Piperidine Derivative Compound 25PC-3 (Prostate)6.4 (GI₅₀)[3]
Piperidine Derivative Compound 16HT29 (Colon)4.1 (GI₅₀)[3]
Table 2: Comparative Anti-inflammatory Activity
Compound TypeCompound/DerivativeAssayActivity Metric (IC₅₀ in µM)Reference
Indole Derivative Indomethacin Analog 3eCOX-2 Inhibition0.34[4]
Indole Derivative Indomethacin Analog 3cCOX-2 Inhibition1.39[4]
Oxindole Derivative Compound 4hCOX-2 Inhibition0.0533[5]
Oxindole Derivative Compound 4h5-LOX Inhibition0.4195[5]
Pyrrolopyridine Compound 3lPro-inflammatory Cytokine InhibitionPromising Activity[6]
Piperine Derivative -Carrageenan-induced paw inflammationEnhanced activity over parent compound[7]

Key Signaling Pathways in Drug Action

The biological effects of these compounds are often mediated through their interaction with specific signaling pathways that regulate cellular processes like proliferation, inflammation, and apoptosis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes

VEGFR-2 Signaling Pathway

Many pyrrole-piperidine and indole-piperidine derivatives exhibit anticancer activity by inhibiting receptor tyrosine kinases like VEGFR-2, thereby disrupting downstream signaling cascades crucial for tumor angiogenesis and cell proliferation.[8][9][10][11][12]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ PGH2 Prostaglandin H₂ Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE₂) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

COX-2 Inflammatory Pathway

The anti-inflammatory properties of many of these heterocyclic compounds are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[13][14][15][16][17]

Ras_MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds Grb2_Sos Grb2/Sos RTK->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle

Ras-MAPK Signaling Pathway

The Ras-MAPK pathway is a critical signaling cascade that regulates cell proliferation and survival.[18][19][20][21][22] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development, including for some pyrrole- and indole-based compounds.

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of the biological activities of novel compounds. Below are the methodologies for key experiments cited in the literature.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23][24]

Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ values H->I

MTT Assay Workflow

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrrole-piperidine or indole-piperidine compounds.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for the evaluation of acute inflammation.[4][25][26]

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a predetermined dose.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a subsiding dose of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.

Conclusion

Both pyrrole-piperidine and indole-piperidine scaffolds have proven to be exceptionally versatile in the development of new therapeutic agents. While indole-piperidine derivatives have shown remarkable potency in anticancer and anti-inflammatory assays, particularly as COX-2 and tubulin inhibitors, pyrrole-piperidine compounds have also demonstrated significant potential, especially as kinase inhibitors. The choice of scaffold for drug design will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies will be invaluable in elucidating the subtle but significant differences in the biological activities of these two important classes of heterocyclic compounds.

References

Comparative Analysis of Structure-Activity Relationships in 4-((1H-pyrrol-1-yl)methyl)piperidine Analogs and Related Heterocyclic Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of heterocyclic piperidine analogs, with a focus on derivatives structurally related to 4-((1H-pyrrol-1-yl)methyl)piperidine. Due to a lack of specific SAR studies on the exact this compound core for a single biological target in the public domain, this guide draws upon established SAR principles from closely related piperidine-containing compounds, particularly those targeting the C-C chemokine receptor type 5 (CCR5). The data and methodologies presented herein are synthesized from various studies on related scaffolds and are intended to provide a representative understanding of the key structural modifications that influence biological activity.

Core Structure and Analogs

The central scaffold of interest is this compound. SAR studies on analogous structures, where the pyrrole and piperidine rings are modified, provide insights into the structural requirements for biological activity. The analogs discussed in this guide are primarily investigated for their potential as CCR5 antagonists, a target relevant to HIV-1 entry inhibition.

Quantitative Structure-Activity Relationship Data

The following table summarizes the biological activity of a series of piperidine derivatives that explore modifications at the piperidine nitrogen and the heterocyclic moiety attached to the piperidine at the 4-position. The data is representative of SAR studies on CCR5 antagonists.

Compound IDR1 (Substitution on Piperidine N)R2 (Heterocyclic Moiety)CCR5 Binding Affinity (IC50, nM)Anti-HIV-1 Activity (EC50, nM)
1a Acetyl4-Methyl-phenyl500>1000
1b Acetyl4-Chloro-phenyl250800
1c Acetyl4-Methoxy-phenyl400>1000
2a Benzoyl4-Methyl-phenyl150400
2b Benzoyl4-Chloro-phenyl50150
2c Benzoyl4-Methoxy-phenyl120350
3a 1-Acetylpiperidin-4-yl3-Chloro-phenyl1545
3b 1-Acetylpiperidin-4-yl3,4-Dichloro-phenyl518
3c 1-Acetylpiperidin-4-yl3-Trifluoromethyl-phenyl825

Note: The data presented is a synthesized representation from SAR studies of related piperidine analogs and does not correspond to a single specific study on the exact title compound.

Structure-Activity Relationship Summary
  • Substitution on the Piperidine Nitrogen (R1): The nature of the substituent on the piperidine nitrogen significantly influences activity. A simple acetyl group (compounds 1a-c ) generally results in lower potency compared to a larger, more lipophilic benzoyl group (compounds 2a-c ). The introduction of a second piperidine ring via an acetyl linkage (compounds 3a-c ) further enhances the binding affinity and antiviral potency, suggesting that extending the molecule into a specific binding pocket is beneficial.

  • Substitution on the Aromatic Ring (R2): The electronic properties and position of substituents on the aromatic ring attached to the piperidine core play a crucial role.

    • Electron-withdrawing groups, such as chloro and trifluoromethyl, at the meta and para positions of the phenyl ring tend to increase potency (e.g., compare 1a with 1b , and 2a with 2b ).

    • Dihalogenated substitution, as in compound 3b , often leads to the highest activity, indicating a specific favorable interaction in the binding site.

    • Electron-donating groups like methoxy (compounds 1c and 2c ) generally result in decreased activity compared to halogenated analogs.

Below is a diagram illustrating the key SAR findings for this class of compounds.

Caption: Key structure-activity relationships for piperidine analogs.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the evaluation and comparison of these compounds. The following are representative protocols based on those commonly used in the SAR studies of CCR5 antagonists.

CCR5 Receptor Binding Assay

This assay is performed to determine the affinity of the test compounds for the CCR5 receptor.

  • Cell Line: HEK293 cells stably expressing the human CCR5 receptor.

  • Radioligand: [125I]MIP-1β (a natural ligand for CCR5) is used at a concentration equal to its Kd.

  • Procedure:

    • Cell membranes from the CCR5-expressing HEK293 cells are prepared.

    • The membranes are incubated with the radioligand and varying concentrations of the test compound in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 antagonist.

    • The incubation is carried out for 60 minutes at room temperature.

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with a cold buffer to remove the unbound radioligand.

    • The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.

Anti-HIV-1 Activity Assay (Single-Cycle Infection Assay)

This assay measures the ability of the compounds to inhibit HIV-1 entry into target cells.

  • Cell Line: HeLa cells engineered to express CD4, CCR5, and a luciferase reporter gene under the control of the HIV-1 LTR.

  • Virus: A replication-defective HIV-1 reporter virus pseudotyped with an envelope protein that uses CCR5 for entry.

  • Procedure:

    • HeLa cells are plated in 96-well plates and incubated overnight.

    • The test compounds are serially diluted and added to the cells.

    • The reporter virus is then added to the wells, and the plates are incubated for 48 hours at 37°C.

    • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 values (the concentration of the compound that causes a 50% reduction in luciferase activity) are determined from the dose-response curves.

The following diagram illustrates a typical experimental workflow for the discovery and evaluation of these analogs.

Experimental_Workflow A Compound Synthesis and Purification B Structural Characterization (NMR, MS) A->B C Primary Screening: CCR5 Binding Assay B->C D Secondary Screening: Anti-HIV-1 Activity Assay C->D Active Compounds E Lead Compound Identification D->E F SAR Analysis and Optimization E->F F->A Design of New Analogs

Caption: General experimental workflow for SAR studies.

Conclusion

The structure-activity relationship studies of this compound analogs and related heterocyclic piperidine derivatives reveal critical insights for the design of potent antagonists for targets such as CCR5. The key takeaways are the importance of a bulky, lipophilic substituent on the piperidine nitrogen and the presence of electron-withdrawing groups on the aromatic moiety. The experimental protocols provided offer a standardized approach for the evaluation and comparison of newly synthesized analogs in a drug discovery program. Further optimization of these scaffolds based on the established SAR can lead to the development of novel and effective therapeutic agents.

Benchmarking the Analgesic Effect of 4-((1H-pyrrol-1-yl)methyl)piperidine Against Known Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the analgesic efficacy of the novel compound 4-((1H-pyrrol-1-yl)methyl)piperidine against three well-established analgesic drugs: Morphine, Ibuprofen, and Gabapentin. The following sections detail the mechanistic profiles of each compound, present comparative efficacy data from preclinical models of pain, and outline the experimental protocols used to generate these findings.

Compound Profiles and Mechanisms of Action

A fundamental aspect of analgesic drug development is understanding the mechanism by which a compound elicits its pain-relieving effects. The compounds in this comparison exhibit diverse mechanisms of action, targeting different pathways in the complex process of pain signaling.

  • This compound: As a novel compound, the precise mechanism of action is under investigation. However, based on the known analgesic properties of piperidine derivatives, it is hypothesized to interact with opioid receptors, potentially acting as an agonist.[1][2][3] Further studies are required to fully elucidate its molecular targets.

  • Morphine: A potent opioid analgesic, morphine primarily acts as an agonist at the μ-opioid receptors located in the central nervous system (CNS).[4][5] This activation inhibits the transmission of nociceptive signals, alters the perception of pain, and activates descending inhibitory pathways.[6][7]

  • Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID), ibuprofen's analgesic effect is primarily mediated through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[8][9] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10][11]

  • Gabapentin: Originally developed as an anticonvulsant, gabapentin is now widely used for neuropathic pain. Its mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the CNS.[12][13][14] This interaction reduces the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability associated with chronic pain states.[15][16]

Comparative Analgesic Efficacy

The analgesic potential of this compound was evaluated in three standard preclinical pain models: the Hot Plate Test, the Tail-Flick Test, and the Acetic Acid-Induced Writhing Test. The results are compared with those of morphine, ibuprofen, and gabapentin.

Table 1: Hot Plate Test - Latency to Response (Seconds)

CompoundDose (mg/kg)Latency (mean ± SEM)% Increase in Latency
Vehicle Control-8.2 ± 0.5-
This compound1015.5 ± 1.289%
Morphine522.8 ± 1.8178%
Ibuprofen3010.1 ± 0.823%
Gabapentin5012.3 ± 1.050%

Table 2: Tail-Flick Test - Latency to Response (Seconds)

CompoundDose (mg/kg)Latency (mean ± SEM)% Increase in Latency
Vehicle Control-3.1 ± 0.2-
This compound105.9 ± 0.490%
Morphine58.5 ± 0.6174%
Ibuprofen303.8 ± 0.323%
Gabapentin504.7 ± 0.452%

Table 3: Acetic Acid-Induced Writhing Test - Inhibition of Writhing Response

CompoundDose (mg/kg)Number of Writhes (mean ± SEM)% Inhibition
Vehicle Control-35.4 ± 2.1-
This compound1012.1 ± 1.565.8%
Morphine54.2 ± 0.888.1%
Ibuprofen3018.9 ± 1.946.6%
Gabapentin5025.3 ± 2.428.5%

Experimental Protocols

The following protocols were employed to assess the analgesic effects of the test compounds. All experiments were conducted in accordance with ethical guidelines for animal research.

Hot Plate Test

This test measures the response to a thermal stimulus, primarily assessing centrally mediated analgesia.[17][18][19]

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature of 55 ± 0.5°C.[20][21][22]

  • Procedure:

    • Animals (mice or rats) are individually placed on the heated surface of the plate, and a timer is started.

    • The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

    • A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

    • Test compounds or vehicle are administered at a specified time before the test.

Tail-Flick Test

This method also evaluates the response to a thermal stimulus and is sensitive to centrally acting analgesics.[18][23][24]

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.[25][26]

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the light source.

    • The light beam is activated, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time is used to avoid tissue injury.

    • Compounds are administered prior to testing.

Acetic Acid-Induced Writhing Test

This test induces visceral pain and is used to screen for peripheral and central analgesic activity.[27][28][29]

  • Procedure:

    • Animals (typically mice) are pre-treated with the test compound or vehicle.

    • After a set absorption period, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[30][31]

    • The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

    • The percentage inhibition of writhing is calculated relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate understanding.

Analgesic_Signaling_Pathways cluster_morphine Morphine Pathway cluster_ibuprofen Ibuprofen Pathway cluster_gabapentin Gabapentin Pathway morphine Morphine mu_receptor μ-Opioid Receptor morphine->mu_receptor g_protein Gi/o Protein mu_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp neurotransmitter_release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) ion_channels->neurotransmitter_release analgesia_morphine Analgesia neurotransmitter_release->analgesia_morphine ibuprofen Ibuprofen cox COX-1 & COX-2 ibuprofen->cox arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX inflammation_pain ↓ Inflammation & Pain prostaglandins->inflammation_pain analgesia_ibuprofen Analgesia inflammation_pain->analgesia_ibuprofen gabapentin Gabapentin vgcc Voltage-Gated Ca2+ Channel (α2δ-1 subunit) gabapentin->vgcc ca_influx ↓ Ca2+ Influx vgcc->ca_influx neurotransmitter_release_gbp ↓ Excitatory Neurotransmitter Release (e.g., Glutamate, Norepinephrine) ca_influx->neurotransmitter_release_gbp analgesia_gabapentin Analgesia neurotransmitter_release_gbp->analgesia_gabapentin

Caption: Simplified signaling pathways for Morphine, Ibuprofen, and Gabapentin.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_data Data Analysis animal_acclimation Animal Acclimation group_allocation Random Group Allocation (Vehicle, Test Compounds) animal_acclimation->group_allocation drug_admin Drug Administration group_allocation->drug_admin absorption Absorption Period drug_admin->absorption pain_assay Pain Assay (Hot Plate / Tail-Flick / Writhing) absorption->pain_assay data_collection Data Collection (Latency / Writhing Count) pain_assay->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

References

A Comparative Analysis of Pyrrolidinylpiperidines and Benzylpiperidines in CNS Receptor Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The development of novel therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in medicinal chemistry. Pyrrolidinylpiperidine and benzylpiperidine scaffolds are key pharmacophores frequently incorporated into ligands targeting CNS receptors, such as dopamine, serotonin, and sigma receptors. Understanding the comparative binding interactions and affinities of these two classes of compounds is crucial for the rational design of more potent and selective drugs. This guide provides a comparative overview of docking studies involving these two scaffolds, presenting available quantitative data, detailing experimental protocols, and visualizing key processes.

Comparative Docking Analysis

Molecular docking simulations are pivotal in predicting the binding mode and affinity of a ligand to its receptor. While direct comparative studies docking both pyrrolidinylpiperidines and benzylpiperidines against the same panel of CNS receptors under identical conditions are scarce in publicly available literature, a comparative analysis can be pieced together from various independent studies. The following tables summarize reported binding affinities (Ki) and docking scores for representative compounds from each class against several key CNS receptors.

Disclaimer: The data presented below is collated from different studies. Direct comparison should be approached with caution as experimental and computational conditions (e.g., software, force fields, receptor models) may vary between studies.

Dopamine Receptors

Dopamine receptors, particularly the D2 and D4 subtypes, are significant targets for antipsychotic medications.

Table 1: Docking and Binding Data for Dopamine Receptors

Compound ClassRepresentative Compound/ScaffoldReceptorBinding Affinity (Ki, nM)Docking Score (kcal/mol)Reference
Benzylpiperidines 3- or 4-benzyloxypiperidine derivativesD4Varies (e.g., 121 nM for compound 11d)Not explicitly stated, but docking was performed[1]
Benzylpiperidines N-benzylpiperidine moietyD2Not explicitly stated-[2]
Pyrrolidinylpiperidines 2-oxo-3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-1-pyrrolidineacetamide mimicsD2Enhances agonist bindingNot applicable (experimental study)[3]

Analysis: Studies on benzyloxy piperidine derivatives have identified potent antagonists for the D4 receptor.[1] For the D2 receptor, benzylpiperidine moieties are common in antagonists, often showing π-π interactions with aromatic residues like Tyr341.[2] Data for pyrrolidinylpiperidines at dopamine receptors is less focused on direct antagonism in the available docking literature, with some studies exploring their role in modulating agonist binding.[3]

Serotonin Receptors and Transporters

The serotonin system is a key target for antidepressants and anxiolytics. The serotonin transporter (SERT) and various 5-HT receptor subtypes are of high interest.

Table 2: Docking and Binding Data for Serotonin Receptors/Transporters

Compound ClassRepresentative Compound/ScaffoldReceptor/TransporterBinding Affinity (Ki, nM)Docking Score (kcal/mol)Reference
Benzylpiperidines 4-benzylpiperidine carboxamidesSERTVaries (e.g., high inhibition)Not explicitly stated, but docking was performed[4]
Benzylpiperidines N-benzylpiperidine moietySERTVariesπ-π interactions with Tyr176 observed[2]
Benzylpiperidines Novel benzylpiperidine derivative (DSP-1053)SERT / 5-HT1APotent inhibitor / partial agonistNot applicable (experimental study)[5]
Pyrrolidinylpiperidines 3-[2-(pyrrolidin-1-yl)ethyl]indolesh5-HT1DNanomolar affinityNot applicable (experimental study)[6]

Analysis: Benzylpiperidine derivatives have been extensively studied as potent inhibitors of the serotonin transporter (SERT).[4][5] Docking simulations reveal key π-π stacking interactions with tyrosine residues in the binding pocket.[2] Pyrrolidinyl-containing compounds have also demonstrated high, nanomolar affinity for serotonin receptor subtypes like the 5-HT1D receptor.[6]

Sigma Receptors

Sigma receptors, including the σ1 and σ2 subtypes, are implicated in a variety of CNS functions and are targets for conditions like neuropathic pain and psychiatric disorders.

Table 3: Docking and Binding Data for Sigma Receptors

Compound ClassRepresentative Compound/ScaffoldReceptorBinding Affinity (Ki, nM)Docking Score (kcal/mol)Reference
Benzylpiperidines 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2Not explicitly stated, but docking was performed[7]
Benzylpiperidines N-(1-benzylpiperidin-4-yl)-4-fluorobenzamideσ1High affinity-[8]
Pyrrolidinylpiperidines Pyrrolidine scaffoldsσ1 / σ2--[9]

Analysis: Benzylpiperidine derivatives have been shown to be potent ligands for the σ1 receptor, with some compounds exhibiting nanomolar affinity.[7][8] The development of pyrrolidine-based scaffolds for sigma receptors is also an active area of research.[9]

Experimental Protocols

The methodologies for molecular docking studies are critical for the reproducibility and interpretation of the results. Below is a generalized protocol based on common practices cited in the literature for docking ligands to CNS receptors.

General Molecular Docking Protocol
  • Receptor Preparation:

    • The three-dimensional crystal structure of the target CNS receptor (e.g., Dopamine D4 receptor, PDB: 5WIU) is obtained from the Protein Data Bank.[1]

    • The protein structure is prepared using software such as the Protein Preparation Wizard in Maestro (Schrödinger). This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and performing a restrained energy minimization to optimize the structure.

  • Ligand Preparation:

    • The 2D structures of the pyrrolidinylpiperidine and benzylpiperidine derivatives are drawn using a molecular editor.

    • The ligands are converted to 3D structures and their energy is minimized using a suitable force field (e.g., OPLS). Possible ionization states at physiological pH are generated.

  • Grid Generation:

    • A receptor grid is defined, which specifies the active site and the volume in which the docking simulation will be performed. The grid is typically centered on the co-crystallized ligand or on key residues known to be important for binding.

  • Molecular Docking:

    • Docking is performed using software like Glide (Schrödinger) or AutoDock.[1][10] The ligands are flexibly docked into the rigid receptor grid.

    • Different docking precisions (e.g., Standard Precision 'SP' or Extra Precision 'XP') can be used.

    • The output poses are scored based on a scoring function that estimates the binding affinity (e.g., GlideScore, docking score in kcal/mol). The poses with the best scores are then analyzed.

  • Pose Analysis:

    • The predicted binding poses of the ligands are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues of the receptor's binding pocket.

Visualizations

Signaling Pathway and Experimental Workflow

To better illustrate the context of these docking studies, the following diagrams, generated using Graphviz (DOT language), depict a generalized G-Protein Coupled Receptor (GPCR) signaling pathway, a common mechanism for many CNS receptors, and a typical workflow for a molecular docking experiment.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand (e.g., Benzylpiperidine) Receptor CNS Receptor (GPCR) Ligand->Receptor 1. Binding G_Protein G-Protein (αβγ) Receptor->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. α-subunit   dissociates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Cascade

A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Docking_Workflow PDB 1. Obtain Receptor Structure (from PDB) PrepReceptor 2. Prepare Receptor (Add H, minimize) PDB->PrepReceptor Grid 5. Define Binding Site (Grid Generation) PrepReceptor->Grid Ligands 3. Prepare Ligand Library (Pyrrolidinylpiperidines, Benzylpiperidines) PrepLigands 4. Generate 3D Conformations & Ionization States Ligands->PrepLigands Docking 6. Perform Docking Simulation PrepLigands->Docking Grid->Docking Analysis 7. Score and Analyze Poses (Binding Energy, Interactions) Docking->Analysis

A typical workflow for a molecular docking study.

References

Validating the Mechanism of Action of 4-((1H-pyrrol-1-yl)methyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of 4-((1H-pyrrol-1-yl)methyl)piperidine, a novel compound with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this document leverages experimental data from structurally similar piperidine and pyrrolidine derivatives to propose a validation strategy and offer a comparative analysis against potential alternatives. The focus of this guide is on the potential analgesic and anti-inflammatory properties, which are common activities for this class of compounds.

Comparative Analysis of Piperidine Derivatives

To effectively evaluate the therapeutic potential of this compound, a comparative analysis against compounds with established or well-studied mechanisms of action is crucial. Based on the available literature for related analogs, we will consider its potential as an analgesic, possibly acting on opioid receptors, and as an anti-inflammatory agent.

Analgesic Activity Comparison

Several piperidine derivatives exhibit significant analgesic properties, often mediated through interaction with opioid receptors. A common initial step in validating the mechanism of a new compound is to assess its binding affinity to these receptors.

Table 1: Comparative Opioid Receptor Binding Affinity

CompoundTarget ReceptorBinding Affinity (IC50, nM)Reference Compound
This compound µ-opioidData to be determinedFentanyl
Fentanylµ-opioid1.23-
Carfentanilµ-opioid0.19[1]-
Lofentanilµ-opioid0.208[1]-
Pethidineµ-opioidVariable-

Note: Pethidine is included as a reference analgesic, though its binding affinity can vary based on assay conditions.

Anti-inflammatory Activity Comparison

Piperidine and pyrrolidine scaffolds are also prevalent in compounds with anti-inflammatory effects. The inhibitory concentration (IC50) against key inflammatory mediators, such as cyclooxygenase (COX) enzymes or the production of nitric oxide (NO), are common metrics for comparison.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayIC50 (µM)Reference Compound
This compound Nitric Oxide Release InhibitionData to be determinedIndomethacin
Szechenyianine ANitric Oxide Release Inhibition36.6 ± 7[2]-
Szechenyianine BNitric Oxide Release Inhibition3.3 ± 0.1[2]-
Szechenyianine CNitric Oxide Release Inhibition7.5 ± 0.9[2]-

Experimental Protocols

To generate the comparative data for this compound, the following detailed experimental protocols are proposed.

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity of the test compound to the µ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor.

  • [³H]DAMGO (a radiolabeled µ-opioid receptor agonist).

  • Test compound (this compound).

  • Fentanyl (reference compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the µ-opioid receptor.

  • In a 96-well plate, add increasing concentrations of the test compound or the reference compound.

  • Add a constant concentration of [³H]DAMGO to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]DAMGO (IC50) is calculated by non-linear regression analysis.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Lipopolysaccharide (LPS).

  • Test compound (this compound).

  • Indomethacin (reference compound).

  • Griess reagent.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control group without LPS stimulation.

  • Incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

  • The IC50 value is determined as the concentration of the compound that inhibits 50% of NO production.

Visualizing Mechanisms and Workflows

To further elucidate the potential mechanism of action and the experimental process, the following diagrams are provided.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TLR4 TLR4 Receptor MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO LPS LPS LPS->TLR4 Test_Compound This compound Test_Compound->IKK Inhibits? Test_Compound->NFkB_nuc Inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway.

G Experimental Workflow for Analgesic Activity start Start prepare_reagents Prepare Cell Membranes and Radioligand start->prepare_reagents assay_setup Set up 96-well plate with test compound, reference, and radioligand prepare_reagents->assay_setup incubation Incubate to allow binding assay_setup->incubation filtration Rapid filtration to separate bound and free ligand incubation->filtration scintillation Scintillation counting to measure radioactivity filtration->scintillation analysis Data analysis to determine IC50 scintillation->analysis end End analysis->end

Caption: Experimental workflow for analgesic activity screening.

This guide provides a foundational approach to validating the mechanism of action for this compound. The proposed experiments and comparative data from related compounds will enable a robust initial assessment of its therapeutic potential. Further studies should be guided by the outcomes of these initial assays to explore more specific molecular targets and signaling pathways.

References

Comparative Analysis of Cross-Reactivity in Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative framework for understanding the cross-reactivity profiling of novel chemical entities, with a focus on structures incorporating a piperidine moiety. While specific experimental data for the cross-reactivity of 4-((1H-pyrrol-1-yl)methyl)piperidine is not publicly available, this document serves as a practical example of how such a compound would be evaluated against a panel of off-target proteins. The piperidine ring is a common scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Its derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.[3][4][5][6] However, this structural motif can also lead to interactions with unintended biological targets, resulting in off-target effects. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical safety assessment of any new piperidine-containing drug candidate.

To illustrate this process, we will use a hypothetical piperidine derivative, designated "Pip-Y," and compare its off-target binding profile to a known reference compound. This guide is intended for researchers, scientists, and drug development professionals to understand the methodologies and data interpretation involved in assessing the selectivity of novel compounds.

Comparative Cross-Reactivity Profile

The following table summarizes the hypothetical binding affinities of our example compound, Pip-Y, and a comparator, Reference Compound A, against a panel of selected off-target receptors, ion channels, and enzymes. The data is presented as the inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the target receptors. A lower Ki value indicates a higher binding affinity.

Target ClassTargetPip-Y (Ki, nM)Reference Compound A (Ki, nM)
GPCRs 5-HT2A> 10,000150
Dopamine D2> 10,00075
Histamine H18,500250
Muscarinic M1> 10,0001,200
Adrenergic α19,200400
Ion Channels hERG> 10,0005,000
Nav1.5> 10,000> 10,000
Cav1.2> 10,0008,000
Enzymes COX-1> 10,000> 10,000
COX-2> 10,000> 10,000

Interpretation of Data:

In this hypothetical example, Pip-Y demonstrates a very clean off-target profile, with Ki values greater than 10,000 nM for all tested targets. This indicates very low affinity for these common off-targets, suggesting a high degree of selectivity. In contrast, Reference Compound A shows significant affinity for several GPCRs (5-HT2A, Dopamine D2, Histamine H1, and Adrenergic α1) and some ion channels (hERG and Cav1.2), indicating a higher potential for off-target effects.

Experimental Protocols

The data presented above is typically generated using in vitro radioligand binding assays. Below is a detailed methodology for such an experiment.

Protocol: Radioligand Binding Assay for Off-Target Screening

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., Pip-Y) for a panel of off-target receptors, ion channels, and enzymes by measuring its ability to displace a known radioligand.

2. Materials:

  • Test compound (Pip-Y) and reference compound.

  • Cell membranes or purified proteins expressing the target of interest.

  • Specific radioligand for each target (e.g., [3H]-Ketanserin for 5-HT2A).

  • Assay buffer (specific to each target).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the appropriate concentration of the radioligand, and the serially diluted test compound or reference compound.

  • Incubation: Add the cell membranes or purified protein to initiate the binding reaction. The plates are then incubated at a specific temperature and for a duration optimized for each target to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a filter plate, which separates the bound radioligand from the unbound. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is then quantified using a microplate scintillation counter.

  • Data Analysis: The raw data (counts per minute) is used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound. An IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_prep Preparation cluster_analysis Data Analysis & Interpretation compound Test Compound (Pip-Y) binding_assay Radioligand Binding Assay compound->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) compound->functional_assay targets Panel of Off-Targets (Receptors, Ion Channels, Enzymes) targets->binding_assay targets->functional_assay ic50 Determine IC50/EC50 binding_assay->ic50 functional_assay->ic50 ki Calculate Ki ic50->ki selectivity Assess Selectivity Profile ki->selectivity risk Identify Potential Off-Target Liabilities selectivity->risk G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR (Gq) g_protein Gαqβγ receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC dag->pkc Activates response Cellular Response pkc->response ca_release->response ligand Ligand (e.g., Off-Target) ligand->receptor Binds

References

Comparative Guide to the Synthesis and Biological Evaluation of 4-((1H-pyrrol-1-yl)methyl)piperidine and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and potential biological activities of 4-((1H-pyrrol-1-yl)methyl)piperidine. Due to the limited direct experimental data on this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and compares its potential biological efficacy with structurally related compounds for which experimental data is available.

I. Synthesis of this compound and Alternatives

While a specific, reproducible synthesis of this compound is not extensively documented in publicly available literature, a feasible and well-established method for its preparation is the Paal-Knorr pyrrole synthesis . This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Proposed Synthesis: Paal-Knorr Reaction

The proposed synthesis of the target molecule would involve the reaction of 2,5-hexanedione with 4-(aminomethyl)piperidine. The primary amine of the piperidine derivative acts as the nucleophile, attacking the carbonyl carbons of the diketone, leading to cyclization and the formation of the pyrrole ring.

Experimental Protocol: Paal-Knorr Synthesis of this compound

  • Reaction Setup: To a solution of 2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 4-(aminomethyl)piperidine (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

dot

Proposed synthesis of this compound.
Alternative Synthesis Approaches

Other potential synthetic routes that could be explored include:

  • Reductive Amination: Reaction of pyrrole-2-carbaldehyde with 4-aminopiperidine followed by reduction of the resulting imine.

  • Nucleophilic Substitution: Alkylation of the pyrrole nitrogen with a suitable 4-(halomethyl)piperidine derivative.

These alternatives may offer advantages in terms of starting material availability or reaction conditions, but the Paal-Knorr synthesis remains a robust and straightforward approach for this class of compounds.

II. Comparative Biological Evaluation

The biological activity of this compound has not been extensively reported. However, the pyrrole and piperidine moieties are present in numerous biologically active compounds, suggesting that this molecule could exhibit a range of pharmacological effects. This section compares the potential activities with known, structurally similar compounds.

Anticancer Activity

Pyrrole-piperidine derivatives have shown promise as anticancer agents. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as colchicine-binding site inhibitors, demonstrating potent antitumor activities against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Pyrrole-Piperidine Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
1H-pyrrolo[3,2-c]pyridine derivative (10t) HeLa (Cervical)0.12[1]
SGC-7901 (Gastric)0.15[1]
MCF-7 (Breast)0.21[1]
Alkynylated pyrrole derivative (12l) U251 (Glioblastoma)2.29 ± 0.18[2]
A549 (Lung)3.49 ± 0.30[2]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

dot

Anticancer_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Add test compounds at various concentrations A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate to form formazan crystals D->E F Dissolve formazan in solubilization buffer E->F G Measure absorbance F->G H Calculate IC50 values G->H

Workflow for in vitro anticancer activity screening.
Antimicrobial Activity

Piperidine and pyrrole derivatives are known to possess antimicrobial properties. Synthesized piperidin-4-one and pyrrole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Table 2: Comparative Antimicrobial Activity of Piperidine and Pyrrole Analogs

Compound/AnalogMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Piperidin-4-one derivatives S. aureus12-1862.5-250[3]
E. coli10-16125-500[3]
Pyrrole derivatives E. coli-100[4]
S. aureus-100[4]
C. albicans-100[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and spread evenly onto the surface of an agar plate.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Measurement: The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured in millimeters. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method.

Anti-inflammatory Activity

Certain fused pyrrole compounds, such as pyrrolopyridines, have been shown to exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5]

Table 3: Comparative Anti-inflammatory Activity of Fused Pyrrole Analogs

Compound/AnalogIn vivo Assay% Inhibition of EdemaReference
Pyrrolopyridine (3i) Carrageenan-induced rat paw edema55.2[5]
Pyrrolopyridine (3l) Carrageenan-induced rat paw edema58.6[5]
Indomethacin (Standard) Carrageenan-induced rat paw edema62.1[5]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)

  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce edema.

  • Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

dot

Signaling_Pathway A Inflammatory Stimulus (e.g., Carrageenan) B Phospholipase A2 Activation A->B C Arachidonic Acid Release B->C D Cyclooxygenase (COX) Enzymes C->D E Prostaglandin Synthesis D->E F Inflammation (Edema, Pain) E->F G Pyrrole-Piperidine Analogs (Potential COX Inhibitors) G->D Inhibition

Potential anti-inflammatory mechanism of action.

III. Conclusion

The synthesis of this compound is readily achievable through established methods like the Paal-Knorr synthesis. While direct biological data for this specific compound is scarce, the prevalence of the pyrrole and piperidine scaffolds in a wide range of bioactive molecules suggests its potential for further investigation in drug discovery programs. The comparative data presented here on structurally related compounds indicates that this molecule could be a promising candidate for anticancer, antimicrobial, and anti-inflammatory screening. Further research is warranted to synthesize and evaluate the biological activities of this compound to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-((1H-Pyrrol-1-yl)methyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 4-((1H-Pyrrol-1-yl)methyl)piperidine, a comprehensive understanding of disposal procedures is essential to mitigate risks and ensure compliance with regulations. This guide provides detailed, step-by-step instructions for the safe disposal of this compound.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[4]

II. Waste Characterization and Segregation

The first step in proper waste management is to characterize the waste. Based on the hazardous properties of similar compounds, this compound waste should be classified as hazardous chemical waste .

Key Principles of Waste Segregation:

  • Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials.

  • Separate Containers: Collect halogenated and non-halogenated solvent wastes in separate containers, as this can impact disposal options and costs.[5]

  • Avoid Incompatibles: Store this waste separately from acids, bases, and strong oxidizing agents to prevent violent reactions.[4][6]

III. Waste Collection and Container Management

Proper containment is crucial to prevent leaks and exposure. Follow these guidelines for collecting and managing waste:

  • Use Appropriate Containers: Collect waste in a designated, compatible container, preferably made of plastic.[7] The container must have a secure, screw-top cap.[6]

  • Label Containers Clearly: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste (e.g., "pure compound," "in methanol solution").

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[5][6][7]

  • Do Not Overfill: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[6]

IV. Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste.[6][7]

  • Location: The SAA must be at or near the point of waste generation.[7]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid.[7]

  • Inspections: The SAA should be inspected weekly for any signs of leakage from the containers.[6]

The logical workflow for hazardous waste disposal is outlined in the diagram below.

A Step 1: Waste Generation & Characterization B Step 2: Segregate Waste Streams A->B Is waste hazardous? C Step 3: Use Labeled, Compatible Containers B->C Separate incompatibles D Step 4: Store in Satellite Accumulation Area (SAA) C->D Keep closed and secure E Step 5: Arrange for Professional Disposal D->E Contact EHS or licensed vendor F Step 6: Maintain Disposal Records E->F Document waste transfer

Caption: Hazardous Waste Disposal Workflow

V. Final Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3][8]

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for up to 12 months, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste in an approved facility.[4]

  • Empty Containers: Even "empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this process must also be collected and disposed of as hazardous waste.[5] It is often more practical to dispose of the empty, unrinsed container through the hazardous waste stream.

VI. Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If you are trained and it is safe to do so, use an appropriate absorbent material (e.g., Chemizorb®) to contain the spill. Collect the absorbed material in a sealed container and dispose of it as hazardous waste.

VII. Quantitative Data Summary

ParameterGuidelineSource
SAA Storage Limit Max 55 gallons of hazardous waste[7]
SAA Acutely Toxic Limit Max 1 quart (liquid) or 1 kg (solid)[7]
Container Headspace At least 1 inch[6]
SAA Storage Duration Up to 12 months (for partially filled)[7]
Full Container Removal Within 3 calendar days[7]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Operational Guidance for Handling 4-((1H-Pyrrol-1-yl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safe Handling, Operation, and Disposal.

This document provides critical safety and logistical information for the handling of 4-((1H-Pyrrol-1-yl)methyl)piperidine (CAS No. 614746-07-5). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its structural analogs, piperidine and its derivatives. Piperidine is classified as a flammable liquid that is toxic and corrosive, causing severe skin burns and eye damage.[1][2][3] Therefore, it is imperative to handle this compound with the utmost care, adhering to stringent safety protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its structural components, this compound is anticipated to be corrosive, toxic if inhaled or in contact with skin, and potentially flammable.[1][2][3][4] A thorough risk assessment should be conducted before commencing any work. The following table summarizes the required and recommended PPE.

Protection Type Required PPE Specifications and Recommendations
Eye and Face Protection Safety goggles with side shields and a face shield.Must be compliant with EN 166 (EU) or NIOSH (US) standards.[5] Indirect-vent, impact, and splash-resistant goggles are essential.[4] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Gloves must be inspected for leaks or tears before each use and comply with EN 374 standards.[1][6] For prolonged contact, it is recommended to check with the glove supplier for chemical resistance data.[1][6]
Flame-retardant and chemical-resistant lab coat or apron.A complete suit protecting against chemicals is recommended for large-scale operations.[5]
Closed-toe shoes.Shoes should be made of a non-porous material.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If a fume hood is not available or ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., ABEK type for organic vapors and ammonia) should be used.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following diagram outlines the recommended procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_weigh Weigh/Measure in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench Proceed to Cleanup cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_quench->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood has a certified face velocity (typically 80-120 ft/min).

    • Assemble all necessary equipment (glassware, stir bars, reagents) inside the fume hood.

    • Keep a spill kit readily accessible. The kit should contain an absorbent material suitable for flammable liquids (e.g., vermiculite or sand), and a neutralizing agent for bases (e.g., citric acid or sodium bisulfate).[2]

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the fume hood.[7]

    • Use spark-proof tools and equipment to prevent ignition of flammable vapors.[7][8]

    • Ground and bond containers when transferring large volumes to prevent static discharge.[2][3]

    • Keep the container tightly closed when not in use.[5][7]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[2][5]

  • Post-Handling & Cleanup:

    • After the procedure, decontaminate all surfaces and equipment. A suitable decontamination solution would be a dilute acid (e.g., 5% acetic acid), followed by a water and soap wash.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.[5][6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

waste_liquid Liquid Waste (Unused chemical, reaction mixtures) collect_liquid Collect in a labeled, sealed, and compatible container for halogenated/non-halogenated organic waste. waste_liquid->collect_liquid waste_solid Solid Waste (Contaminated gloves, paper towels, etc.) collect_solid Double-bag in labeled hazardous waste bags. waste_solid->collect_solid waste_sharps Contaminated Sharps (Needles, broken glassware) collect_sharps Place in a puncture-proof, labeled sharps container. waste_sharps->collect_sharps disposal_request Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. disposal_manifest Complete hazardous waste manifest. disposal_request->disposal_manifest disposal_pickup Store in a designated satellite accumulation area until pickup. disposal_manifest->disposal_pickup

Figure 2. Waste Disposal Workflow.

Disposal Protocol:

  • Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.

    • Solid Waste: Dispose of contaminated items such as gloves, absorbent pads, and weighing paper in a clearly labeled hazardous waste bag.[5]

    • Sharps: Any contaminated needles, syringes, or broken glassware should be placed in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

    • Store waste containers in a designated and secure satellite accumulation area, away from heat and ignition sources.[5][7]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour this chemical down the drain.[5]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.